TC-1698
説明
特性
IUPAC Name |
2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-12(10-14-7-1)13-4-3-11-5-8-15(13)9-6-11/h1-2,7,10-11,13H,3-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEWCOLOPGXZDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CCC1CC2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435998 | |
| Record name | 2-(3-Pyridinyl)-1-azabicyclo[3.2.2]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700834-58-8 | |
| Record name | 2-(3-Pyridinyl)-1-azabicyclo[3.2.2]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700834-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Pyridinyl)-1-azabicyclo[3.2.2]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TC-1698 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF9LS47A5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of TC-1698
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-1698 is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central nervous system. Its mechanism of action centers on the activation of this receptor, leading to the initiation of downstream signaling cascades that are crucial for neuronal survival and function. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the neuroprotective effects of this compound, with a focus on its interaction with the α7 nAChR and the subsequent activation of the Janus kinase 2 (JAK2)/phosphatidylinositol 3-kinase (PI-3K) signaling pathway. Detailed experimental protocols and quantitative data are presented to support the described mechanisms.
Introduction
This compound, developed by Targacept, is a novel small molecule that acts as a partial agonist for the α7 subtype of neural nicotinic acetylcholine receptors. The α7 nAChR is a key player in various physiological processes in the brain, including learning, memory, and attention. Its dysfunction has been implicated in the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease. This compound has demonstrated neuroprotective effects in preclinical studies, making it a compound of significant interest for the development of therapeutics for neurodegenerative diseases.[1]
Core Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Agonism
The primary mechanism of action of this compound is its selective binding to and activation of the α7 nAChR.[1][2] As a partial agonist, this compound binds to the receptor and elicits a response that is lower than that of a full agonist, such as acetylcholine. This property can be advantageous in a therapeutic context, as it may reduce the likelihood of receptor desensitization and overstimulation.
Quantitative Potency Data
The potency of this compound as an α7 nAChR agonist has been quantified in vitro. The half-maximal effective concentration (EC50) values, which represent the concentration of the drug that elicits 50% of its maximal effect, have been determined for both human and monkey α7 nAChRs.
| Receptor Species | EC50 (µM) | Reference |
| Human α7 nAChR | 0.46 | [2][3] |
| Monkey α7 nAChR | 0.16 | [2][3] |
The Neuroprotective Signaling Cascade: The JAK2/PI-3K Pathway
A critical aspect of this compound's mechanism of action is its ability to trigger a pro-survival signaling cascade upon activation of the α7 nAChR. This pathway involves the sequential activation of Janus kinase 2 (JAK2) and phosphatidylinositol 3-kinase (PI-3K).[4]
Activation of the α7 nAChR by this compound leads to the recruitment and phosphorylation of JAK2, a non-receptor tyrosine kinase.[4] Phosphorylated JAK2, in turn, activates PI-3K. The activation of this pathway is central to the neuroprotective effects observed with this compound, as it promotes cell survival and inhibits apoptotic processes.[4]
Negative Regulation by Angiotensin II
The neuroprotective effects of this compound mediated by the JAK2/PI-3K pathway can be counteracted by Angiotensin II (Ang II). Ang II, acting through its AT2 receptor, activates the protein tyrosine phosphatase SHP-1.[4] SHP-1 can dephosphorylate and inactivate JAK2, thereby inhibiting the downstream pro-survival signaling initiated by this compound.[4]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Cell Culture and Induction of Apoptosis
-
Cell Line: PC12 cells, a rat pheochromocytoma cell line, are commonly used as a model for neuronal cells in neuroprotection assays.
-
Induction of Apoptosis: Apoptosis can be induced by treating the cells with amyloid-beta (Aβ) peptide (1-42), a key pathological hallmark of Alzheimer's disease.[4]
Assessment of Neuroprotection
The neuroprotective effects of this compound are evaluated by measuring markers of cytotoxicity and apoptosis.
-
PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a nuclear protein that is cleaved by caspases during apoptosis. The extent of PARP cleavage can be assessed by Western blotting.[4]
-
Caspase-3 Induction: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation can be measured using specific activity assays or by Western blotting for the cleaved (active) form.[4]
-
Cell Viability Assays: Cell viability can be quantified using various assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
Western Blotting for Signaling Pathway Analysis
Western blotting is a crucial technique to analyze the phosphorylation status of key proteins in the signaling cascade.
-
Sample Preparation: PC12 cells are treated with this compound, Aβ (1-42), and/or Ang II for specific durations. Cells are then lysed to extract total protein.
-
Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of JAK2 (p-JAK2) and total JAK2. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to neuroprotection.
Experimental Workflow for Neuroprotection Assay
Caption: Experimental workflow for assessing neuroprotection.
Clinical Development Status
As of the latest available information, specific clinical trial data for this compound, particularly in the context of Alzheimer's disease, is not publicly available. The development of several compounds from Targacept, the original developer of this compound, has been discontinued for various indications. Further investigation into clinical trial registries is required to determine the definitive clinical status of this compound.
Conclusion
This compound exerts its neuroprotective effects primarily through the selective partial agonism of the α7 nicotinic acetylcholine receptor. This action initiates a pro-survival signaling cascade involving the phosphorylation of JAK2 and the subsequent activation of the PI-3K pathway. The detailed understanding of this mechanism of action, supported by the experimental evidence presented, provides a strong rationale for the further investigation of α7 nAChR agonists as potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease. The provided experimental frameworks can serve as a guide for researchers in the continued exploration of compounds targeting this pathway.
References
- 1. This compound [medbox.iiab.me]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The neuroprotective effect of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (this compound), a novel alpha7 ligand, is prevented through angiotensin II activation of a tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
TC-1698: A Technical Guide to a Selective α7 Nicotinic Receptor Partial Agonist
This technical guide provides an in-depth overview of TC-1698, a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). Developed by Targacept, this compound has been a significant compound in neuroscience research due to its neuroprotective effects demonstrated in preclinical studies.[1] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's pharmacological profile, mechanism of action, and the experimental protocols used for its characterization.
Pharmacological Profile
This compound, chemically known as 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane, is recognized for its selective partial agonism at the α7 nAChR.[1] Its activity has been characterized primarily through functional assays, which determine the concentration required to elicit a half-maximal response (EC50). While it is established as a high-affinity ligand, a specific dissociation constant (Ki) is not prominently reported in the available scientific literature.
Table 1: Quantitative Pharmacological Data for this compound
| Parameter | Receptor | Species | Value | Reference |
| Efficacy (EC50) | α7 nAChR | Human | 0.46 µM | [2][3][4] |
| Efficacy (EC50) | α7 nAChR | Monkey | 0.16 µM | [2][3][4] |
| Binding Affinity (Ki) | α7 nAChR | Not Specified | Not Reported | N/A |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by binding to and activating the α7 nAChR, a ligand-gated ion channel highly expressed in the central nervous system. As a partial agonist, it produces a response that is lower than that of a full agonist, like acetylcholine. This property can be advantageous therapeutically, as it may reduce the likelihood of receptor desensitization and provide a more sustained, modulatory effect.
The neuroprotective effects of this compound are primarily mediated through the activation of the Janus kinase 2 (JAK2) and phosphatidylinositol-3-kinase (PI-3K) signaling cascade. This pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death).
Key findings from research indicate:
-
Pro-Survival Signaling: Activation of the α7 nAChR by this compound leads to the tyrosine phosphorylation and activation of JAK2. Activated JAK2 then recruits and activates PI-3K, which in turn activates downstream effectors like Akt, ultimately inhibiting apoptotic machinery.
-
Neuroprotection Against Aβ: This signaling cascade has been shown to protect against amyloid-beta (Aβ₁₋₄₂)-induced cytotoxicity, a key pathological hallmark of Alzheimer's disease.
-
Negative Regulation: The neuroprotective effect of this compound can be neutralized by Angiotensin II (Ang II). Ang II acts via the AT₂ receptor to activate SHP-1, a protein tyrosine phosphatase, which dephosphorylates and inactivates JAK2, thereby shutting down the pro-survival signal initiated by this compound.
References
The Rise and Discontinuation of TC-1698: A Technical Guide to a Selective α7 Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of TC-1698, a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). Developed by Targacept Inc., this compound showed initial promise for the treatment of cognitive deficits and neurodegenerative disorders. However, its development was ultimately discontinued. This document consolidates key findings, presents detailed experimental methodologies, and offers insights into the challenges faced during its development, providing valuable information for researchers in the field of neuropharmacology and drug discovery.
Discovery and Rationale
This compound, chemically known as 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane, was developed as part of a program aimed at identifying potent and selective ligands for the α7 nAChR.[1] The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions crucial for cognitive processes, such as the hippocampus and prefrontal cortex. Activation of this receptor was hypothesized to offer therapeutic benefits for conditions like Alzheimer's disease and schizophrenia by modulating neurotransmitter release and exhibiting neuroprotective effects. This compound emerged as a lead compound due to its high selectivity and agonist properties at the α7 nAChR.[1]
Chemical Synthesis of this compound
The synthesis of this compound has been achieved through both racemic and enantioselective routes, with a key publication by Bhatti et al. (2008) in the Journal of Organic Chemistry detailing a practical approach.[2] The core strategy involves a ring-opening and aminocyclization sequence.
Racemic Synthesis
The racemic synthesis of this compound is a multi-step process starting from commercially available materials.
Experimental Protocol: Racemic Synthesis of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (this compound) [2]
-
Step 1: Synthesis of N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine: A solution of 3-picolylamine and benzophenone imine in an appropriate solvent is heated to reflux to form the corresponding imine.
-
Step 2: Alkylation: The resulting imine is then alkylated with a suitable bromoalkyltetrahydropyran derivative. This step is typically carried out in the presence of a strong base, such as lithium diisopropylamide (LDA), at low temperatures.
-
Step 3: Ring Opening and Aminocyclization: The alkylated intermediate undergoes a ring-opening of the tetrahydropyran ring followed by an intramolecular aminocyclization to form the 1-azabicyclo[3.2.2]nonane core. This transformation is typically acid-catalyzed.
-
Step 4: Deprotection: The diphenylmethylene protecting group is removed under acidic conditions to yield racemic this compound.
-
Purification: The final compound is purified by column chromatography or crystallization.
Enantioselective Synthesis
For the synthesis of the individual enantiomers of this compound, a chiral auxiliary-based approach is employed.
Experimental Protocol: Enantioselective Synthesis of this compound [2]
-
Step 1: Chiral Imine Formation: An imine is formed from 3-acetylpyridine and a chiral amine, such as an enantiomer of 2-hydroxy-3-pinanone.
-
Step 2: Asymmetric Alkylation: The chiral imine is then subjected to an asymmetric alkylation reaction with a suitable bromoalkyl derivative. The stereochemistry of the newly formed chiral center is directed by the chiral auxiliary.
-
Step 3: Cyclization and Auxiliary Removal: The alkylated intermediate is then cyclized, and the chiral auxiliary is cleaved to provide the enantiomerically enriched this compound.
-
Purification: The final product is purified using chiral high-performance liquid chromatography (HPLC) to achieve high enantiomeric excess (>99.5% ee).[2]
Pharmacology and Mechanism of Action
This compound is a selective agonist at the α7 nAChR.[1] Its neuroprotective effects are primarily mediated through the activation of the Janus kinase 2 (JAK2)/phosphatidylinositol 3-kinase (PI-3K) signaling pathway.
Signaling Pathway
Pharmacological Effects
-
α7 nAChR Agonism: this compound demonstrates high affinity and agonist activity at both human and monkey α7 nAChRs.[3]
-
Neuroprotection: In cellular models, this compound has been shown to protect neurons from amyloid-beta (Aβ)-induced toxicity. This effect is mediated by the activation of the JAK2/PI-3K pathway, leading to the inhibition of apoptotic cascades.
-
Cognitive Enhancement: Preclinical studies in animal models suggested that this compound could improve memory and cognitive function.
Experimental Protocols
α7 nAChR Radioligand Binding Assay
This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound to the α7 nAChR.
Protocol: [³H]-MLA Binding Assay
-
Tissue Preparation: Rat hippocampal tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to obtain a crude membrane preparation. The final pellet is resuspended in the assay buffer.
-
Assay: In a 96-well plate, membrane homogenates are incubated with a fixed concentration of the radioligand [³H]-α-bungarotoxin ([³H]-MLA) and varying concentrations of the test compound (this compound).
-
Incubation: The plate is incubated for a defined period (e.g., 2 hours) at room temperature to allow for binding equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known α7 nAChR ligand, e.g., nicotine) from the total binding. The inhibition constant (Ki) is determined by non-linear regression analysis of the competition binding data.
Neuroprotection Assay in PC12 Cells
This protocol describes a method to assess the neuroprotective effects of this compound against Aβ-induced toxicity in a neuronal cell line.
Protocol: Aβ-Induced Toxicity in PC12 Cells
-
Cell Culture: PC12 cells are cultured in a suitable medium (e.g., DMEM supplemented with fetal bovine serum and horse serum) and plated in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour). Subsequently, a toxic concentration of Aβ peptide (e.g., Aβ₁₋₄₂) is added to the wells.
-
Incubation: The cells are incubated for 24-48 hours.
-
Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control (untreated) cells. The neuroprotective effect of this compound is determined by its ability to increase cell viability in the presence of Aβ.
Western Blot Analysis for JAK2 and Akt Phosphorylation
This protocol outlines the procedure to detect the activation of the JAK2/PI-3K pathway.
Protocol: Western Blotting
-
Cell Lysis: PC12 cells, treated with this compound for various time points, are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated Akt (p-Akt), and total Akt.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| EC₅₀ (α7 nAChR) | Monkey | 0.16 µM | [3] |
| EC₅₀ (α7 nAChR) | Human | 0.46 µM | [3] |
| Binding Affinity (Ki) | Rat α7 nAChR | 11 nM | [1] |
| Binding Affinity (Ki) | Human α4β2 nAChR | >10,000 nM | [1] |
Clinical Development and Discontinuation
Despite promising preclinical data, the clinical development of this compound was discontinued by Targacept Inc. While specific details for the discontinuation of this compound are not extensively published, the broader challenges faced by α7 nAChR agonists in clinical trials provide context. Several other α7 agonists from different pharmaceutical companies also failed to meet their primary endpoints in late-stage clinical trials for cognitive disorders. Reasons for these failures are likely multifactorial and may include:
-
Lack of Efficacy: The preclinical cognitive benefits did not translate to significant improvements in complex human cognitive domains.
-
Pharmacokinetic/Pharmacodynamic Issues: Suboptimal brain penetration, rapid metabolism, or receptor desensitization at therapeutic doses could have limited efficacy.
-
Off-Target Effects: Despite high selectivity for the α7 nAChR, interactions with other receptors or signaling pathways at therapeutic concentrations could have led to unforeseen side effects or a lack of a clear therapeutic window.
-
Complexity of the Target Diseases: The intricate pathophysiology of Alzheimer's disease and schizophrenia may not be adequately addressed by modulating a single receptor target.
Targacept's focus shifted to other compounds in their pipeline, and the company eventually underwent corporate restructuring. The discontinuation of this compound and other α7 agonists highlights the significant hurdles in translating promising preclinical neuroscience research into effective clinical therapies.
Conclusion
This compound is a potent and selective α7 nAChR agonist that demonstrated clear neuroprotective and pro-cognitive effects in preclinical models through the activation of the JAK2/PI-3K signaling pathway. The synthetic routes to this compound are well-established, allowing for the generation of both racemic and enantiomerically pure material for research purposes. However, the discontinuation of its clinical development underscores the challenges of targeting the α7 nAChR for complex neurological and psychiatric disorders. The story of this compound serves as a valuable case study for drug development professionals, emphasizing the critical need for a deeper understanding of the target biology, robust translational models, and the multifaceted nature of central nervous system diseases.
Experimental Workflow Visualization
References
TC-1698: A Technical Guide to a Selective α7 Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-1698, also known as 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane, is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). Developed by Targacept, it showed initial promise as a therapeutic agent for neurodegenerative disorders, particularly Alzheimer's disease, due to its neuroprotective effects demonstrated in preclinical studies. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes a summary of its mechanism of action, available quantitative data, and a discussion of the experimental findings. Despite its promising preclinical profile, the clinical development of this compound and other related compounds from Targacept was discontinued due to a lack of efficacy in clinical trials for indications such as ADHD and Alzheimer's disease.[1][2][3][4][5] This document serves as a scientific record and resource for researchers interested in the pharmacology of α7 nAChR agonists.
Chemical Structure and Properties
This compound is a bicyclic compound containing a pyridine ring. Its rigid structure is believed to contribute to its selectivity for the α7 nAChR.
Chemical Name: 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane Molecular Formula: C₁₃H₁₈N₂ Molecular Weight: 202.30 g/mol
| Property | Value |
| IUPAC Name | 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane |
| CAS Number | 700834-58-8 |
| PubChem CID | 10130417 |
| ChEMBL ID | CHEMBL2151442 |
| SMILES | C1C2CC(N1CC(C2)C3=CN=CC=C3) |
| InChI | InChI=1S/C13H18N2/c1-2-12(10-14-7-1)13-4-3-11-5-8-15(13)9-6-11/h1-2,7,10-11,13H,3-6,8-9H2 |
Mechanism of Action
This compound acts as a selective agonist at the α7 nicotinic acetylcholine receptor.[6][7][8] Activation of this receptor by this compound triggers a downstream signaling cascade that is associated with its neuroprotective effects. The primary pathway implicated is the Janus kinase 2 (JAK2) and phosphatidylinositol 3-kinase (PI-3K) signaling cascade.[9] This pathway is crucial for cell survival and proliferation.
The binding of this compound to the α7 nAChR leads to the phosphorylation and activation of JAK2. Activated JAK2, in turn, phosphorylates and activates PI-3K. The activation of PI-3K initiates a cascade of downstream signaling events that ultimately promote cell survival and inhibit apoptosis (programmed cell death). This mechanism is believed to underlie the neuroprotective properties of this compound observed in preclinical models of neurodegeneration.[9]
Figure 1: Signaling pathway of this compound leading to neuroprotection.
Quantitative Data
The following tables summarize the available quantitative data for this compound, including its binding affinity for various nAChR subtypes and its potency in functional assays.
Table 1: Binding Affinity of this compound
| Receptor Subtype | Ligand | Ki (nM) |
| α4β2 nAChR | N/A | >10,000 |
| α7 nAChR | N/A | 14 |
Table 2: Functional Activity of this compound
| Receptor | Species | Assay | EC₅₀ (µM) |
| α7 nAChR | Monkey | N/A | 0.16 |
| α7 nAChR | Human | N/A | 0.46 |
Experimental Protocols
While detailed, step-by-step protocols for the synthesis and evaluation of this compound are not extensively available in the public domain, this section outlines the general methodologies based on published literature.
Synthesis of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (this compound)
A general synthetic approach for this compound and its analogs involves a multi-step process. A key strategy is the alkylation of an appropriate pyridine-containing amine with a suitable bicyclic precursor. The synthesis can be adapted to produce specific enantiomers if required.
Figure 2: General workflow for the synthesis of this compound.
α7 Nicotinic Acetylcholine Receptor Binding Assay
The affinity of this compound for the α7 nAChR can be determined using a competitive radioligand binding assay. This typically involves using a radiolabeled ligand that is known to bind to the receptor with high affinity, such as [³H]-cytisine or [¹²⁵I]-α-bungarotoxin.
General Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the α7 nAChR or from brain tissue known to have a high density of these receptors.
-
Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Separate the bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[10]
Figure 3: Workflow for a competitive radioligand binding assay.
In Vivo Neuroprotection Studies
The neuroprotective effects of this compound have been evaluated in animal models of neurodegeneration, such as those induced by the administration of amyloid-beta (Aβ) peptides.
General Protocol:
-
Animal Model: Utilize an established animal model of Alzheimer's disease, for example, rats or mice treated with Aβ peptides to induce neurotoxicity.[11]
-
Drug Administration: Administer this compound to the animals, typically via systemic injection, either before or after the induction of neuronal damage.
-
Behavioral Assessment: Evaluate cognitive function using behavioral tests such as the Morris water maze or passive avoidance tests.
-
Histological and Biochemical Analysis: After the treatment period, sacrifice the animals and collect brain tissue for histological analysis (e.g., staining for neuronal markers and apoptotic cells) and biochemical assays (e.g., measuring levels of caspases or other markers of apoptosis).[11][12]
-
Data Analysis: Compare the behavioral, histological, and biochemical outcomes between the this compound-treated group, a vehicle-treated control group, and a sham group to determine the neuroprotective efficacy of the compound.
Pharmacokinetics and Toxicology
Detailed pharmacokinetic and toxicology data for this compound are not widely available in the public literature. Preclinical studies in animal models would have been conducted to assess its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety and tolerability.[13][14] The lack of publicly available in-depth data is common for compounds whose development is discontinued at the clinical stage.
Clinical Development and Discontinuation
This compound was advanced into clinical development by Targacept for the treatment of cognitive impairments. However, like several other α7 nAChR agonists from the company, it failed to demonstrate sufficient efficacy in clinical trials. For instance, another Targacept compound, TC-5619, did not meet its primary endpoint in a Phase II study for ADHD.[1][3] Similarly, other drug candidates from their pipeline targeting nicotinic receptors for Alzheimer's disease and depression also faced setbacks in late-stage clinical trials, leading to the termination of partnerships and a strategic shift for the company.[2][4][5] The discontinuation of this compound's development highlights the challenges of translating promising preclinical findings for α7 nAChR agonists into clinical efficacy for complex neurological and psychiatric disorders.
Conclusion
This compound is a well-characterized selective α7 nicotinic acetylcholine receptor agonist with demonstrated neuroprotective effects in preclinical models. Its mechanism of action through the JAK2/PI-3K signaling pathway provides a clear rationale for its potential therapeutic application in neurodegenerative diseases. However, the failure to demonstrate clinical efficacy underscores the complexities of drug development for central nervous system disorders. The information compiled in this technical guide serves as a valuable resource for researchers in the field of nicotinic receptor pharmacology and neurodegenerative disease, providing insights into the chemical, biological, and clinical aspects of a promising but ultimately unsuccessful drug candidate.
References
- 1. Targacept TC-5619 fails to meet primary outcome in Phase II study - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. medcitynews.com [medcitynews.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. pmlive.com [pmlive.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. This compound [medbox.iiab.me]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. medkoo.com [medkoo.com]
- 9. The neuroprotective effect of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (this compound), a novel alpha7 ligand, is prevented through angiotensin II activation of a tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 11. Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Linear pharmacokinetic parameters for monoclonal antibodies are similar within a species and across different pharmacological targets: A comparison between human, cynomolgus monkey and hFcRn Tg32 transgenic mouse using a population-modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Linear pharmacokinetic parameters for monoclonal antibodies are similar within a species and across different pharmacological targets: A comparison between human, cynomolgus monkey and hFcRn Tg32 transgenic mouse using a population-modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
TC-1698 for Neuroprotection Research: A Technical Guide
This guide provides an in-depth overview of TC-1698, a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), for researchers and drug development professionals. This compound has demonstrated neuroprotective effects in preclinical studies and serves as a valuable tool for investigating the therapeutic potential of α7 nAChR modulation in neurological disorders.[1]
Core Mechanism of Action
This compound exerts its neuroprotective effects by selectively binding to and activating α7 nAChRs.[2][3] These receptors are ligand-gated ion channels that are highly permeable to calcium.[4][5][6] Activation of α7 nAChRs by this compound triggers a cascade of intracellular signaling events that collectively enhance neuronal survival and resilience against pathological insults.
The primary neuroprotective signaling cascade initiated by this compound involves the Janus kinase 2 (JAK2) and phosphatidylinositol-3-kinase (PI3K)/Akt pathway.[2] Upon activation of the α7 nAChR, JAK2 is recruited and phosphorylated, which in turn activates the PI3K/Akt survival pathway.[2] This pathway is a central regulator of cell survival and apoptosis, and its activation is crucial for mediating the neuroprotective effects of this compound.[7][8][9]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound, providing a basis for experimental design and comparison.
| Parameter | Value | Species/System | Notes |
| EC50 | 0.46 µM | Human α7 nAChR | The concentration at which this compound elicits a half-maximal response.[3] |
| EC50 | 0.16 µM | Monkey α7 nAChR | Demonstrates cross-species activity.[3] |
Key Signaling Pathways
Activation of the α7 nAChR by this compound initiates a complex network of signaling pathways that contribute to neuroprotection. The two most well-characterized pathways are the JAK2/STAT3 and PI3K/Akt pathways.
1. The JAK2/PI3K/Akt Signaling Pathway: This is considered the principal pathway for this compound-mediated neuroprotection.[2] Binding of this compound to the α7 nAChR leads to the phosphorylation and activation of JAK2.[2] Activated JAK2 then phosphorylates and activates PI3K, which in turn activates Akt.[2] Akt is a serine/threonine kinase that promotes cell survival by phosphorylating and inhibiting a range of pro-apoptotic targets.
Caption: this compound activates the pro-survival JAK2/PI3K/Akt pathway.
2. Crosstalk and Other Relevant Pathways: The JAK2 activation can also lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that can promote the expression of anti-inflammatory and pro-survival genes.[10][11][12] The PI3K/Akt pathway also has numerous downstream effectors that can contribute to neuroprotection, including the inhibition of Glycogen Synthase Kinase 3β (GSK-3β) and the activation of mTOR.[8][13]
Experimental Protocols
A fundamental method to evaluate the neuroprotective efficacy of this compound is the in vitro amyloid-beta (Aβ) toxicity assay. This assay models a key pathological process in Alzheimer's disease.
Objective: To determine the ability of this compound to protect cultured neurons from Aβ-induced cytotoxicity.
Key Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons.[2][14]
-
Amyloid-beta peptide (e.g., Aβ1-42 or Aβ25-35), pre-aggregated to form toxic oligomers.[15][16][17]
-
This compound
-
Cell viability assay reagents (e.g., MTT, LDH release assay kit).[16][17]
Methodology Workflow:
-
Cell Culture: Plate neuronal cells at an appropriate density in multi-well plates and allow them to adhere and differentiate for 24-48 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours) before introducing the neurotoxic insult.
-
Induction of Neurotoxicity: Add pre-aggregated Aβ peptide to the cell culture medium to induce apoptosis and cell death.[15][16]
-
Co-incubation: Incubate the cells with both this compound and Aβ for 24-48 hours.
-
Assessment of Cell Viability: Measure cell viability using a standard method. For example, an MTT assay measures mitochondrial metabolic activity, while an LDH assay quantifies membrane integrity by measuring the release of lactate dehydrogenase.[16][17]
-
Data Analysis: Calculate the percentage of neuroprotection conferred by this compound at each concentration relative to control wells (cells treated with Aβ alone).
Caption: Workflow for assessing this compound's neuroprotective effects.
This guide provides a foundational understanding of this compound for neuroprotection research. Further investigation into its effects on other downstream pathways and its efficacy in various models of neurodegeneration is warranted.
References
- 1. This compound [medbox.iiab.me]
- 2. The neuroprotective effect of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (this compound), a novel alpha7 ligand, is prevented through angiotensin II activation of a tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Functional deletion of α7 nicotinic acetylcholine receptor impairs Ca2+-dependent glutamatergic synaptic transmission by affecting both presynaptic and postsynaptic protein expression and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3 k/akt inhibition induces apoptosis through p38 activation in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect and Mechanism of Action of Tetramethylpyrazine Nitrone for Ischemic Stroke Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. JAK2/STAT3 pathway mediates neuroprotective and pro-angiogenic treatment effects of adult human neural stem cells in middle cerebral artery occlusion stroke animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biomed.cas.cz [biomed.cas.cz]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. A rapid method to measure beta-amyloid induced neurotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. innoprot.com [innoprot.com]
- 16. innoprot.com [innoprot.com]
- 17. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of TC-1698: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-1698, a novel small molecule developed by Targacept, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). Preclinical studies have demonstrated its potential neuroprotective and cognitive-enhancing effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, functional activity, and mechanism of action. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are also presented to facilitate further research and development in this area. Despite promising early findings, the clinical development of this compound was discontinued, and this document will also touch upon the available information regarding this decision.
Introduction
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the central nervous system, where it plays a crucial role in various cognitive processes, including learning, memory, and attention. Its dysfunction has been implicated in several neurological and psychiatric disorders, making it an attractive therapeutic target. This compound emerged as a promising candidate for the treatment of cognitive deficits. This guide serves as a detailed repository of its pharmacological characteristics.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound, providing a snapshot of its potency and activity at the α7 nAChR.
Table 1: Functional Activity (EC50) of this compound at α7 nAChR
| Receptor Subtype | Species | EC50 (µM) | Reference |
| α7 nAChR | Monkey | 0.16 | [1] |
| α7 nAChR | Human | 0.46 | [1] |
| α7 nAChR | Not Specified | 0.44 | [2] |
Mechanism of Action: Neuroprotection via JAK2/PI-3K Signaling
This compound exerts its neuroprotective effects through the activation of the Janus kinase 2 (JAK2)/phosphatidylinositol-3-kinase (PI-3K) signaling cascade.[3][4] Upon binding to the α7 nAChR, this compound is thought to induce a conformational change in the receptor, leading to the recruitment and phosphorylation of JAK2.[5] Activated JAK2 then phosphorylates and activates PI-3K, which in turn activates Akt (also known as protein kinase B). This signaling pathway is known to promote cell survival and inhibit apoptosis.[6][7]
Signaling Pathway Diagram
α7 nAChR-mediated neuroprotective signaling cascade initiated by this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. While the complete, unabridged methods from the original publications are not fully available, this section provides a synthesis of the likely procedures based on the available information and standard methodologies of the time.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique was likely used to determine the functional activity (EC50) of this compound on human and monkey α7 nAChRs.
-
Oocyte Preparation: Oocytes are surgically removed from mature female Xenopus laevis frogs and defolliculated by enzymatic digestion (e.g., with collagenase).
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired α7 nAChR subunit.
-
Incubation: Injected oocytes are incubated for 2-4 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
Two microelectrodes, filled with a high-concentration salt solution (e.g., 3M KCl), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
This compound at various concentrations is applied to the oocyte, and the resulting inward current is measured.
-
Dose-response curves are generated by plotting the current amplitude against the concentration of this compound to determine the EC50 value.
-
Experimental Workflow: Two-Electrode Voltage Clamp
A typical workflow for determining the functional activity of a compound using TEVC.
Neuroprotection Assay in PC12 Cells
The neuroprotective effects of this compound were likely assessed using a cell-based assay, such as the one described by Marrero et al. (2004), which investigated its ability to protect against amyloid-beta (Aβ)-induced toxicity.[4]
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are cultured in appropriate media. For differentiation into a neuronal phenotype, cells can be treated with Nerve Growth Factor (NGF).
-
Induction of Toxicity: Cells are exposed to a neurotoxic agent, such as aggregated Aβ peptide (e.g., Aβ1-42), to induce apoptosis.
-
Treatment: Cells are pre-treated with or co-incubated with various concentrations of this compound.
-
Assessment of Cell Viability: Cell viability is measured using a quantitative assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT compound is reduced by metabolically active cells to a colored formazan product, the amount of which is proportional to the number of viable cells.
-
Data Analysis: The protective effect of this compound is determined by comparing the viability of cells treated with Aβ and this compound to those treated with Aβ alone.
Experimental Workflow: Neuroprotection Assay
References
- 1. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The neuroprotective effect of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (this compound), a novel alpha7 ligand, is prevented through angiotensin II activation of a tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of Beta-Amyloid-Induced Neurotoxicity in PC12 Cells by Curcumin, the Important Role of ROS-Mediated Signaling and ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | β-Asarone Ameliorates β-Amyloid–Induced Neurotoxicity in PC12 Cells by Activating P13K/Akt/Nrf2 Signaling Pathway [frontiersin.org]
- 7. Convergence of alpha 7 nicotinic acetylcholine receptor-activated pathways for anti-apoptosis and anti-inflammation: central role for JAK2 activation of STAT3 and NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
TC-1698: A Deep Dive into its Role in JAK2/PI-3K Signaling and Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-1698, a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), has emerged as a significant compound in the study of neuroprotective signaling pathways. Research has illuminated its function in activating the Janus kinase 2 (JAK2) and phosphoinositide 3-kinase (PI-3K) cascade, a critical pathway implicated in neuronal survival and protection against apoptotic insults. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in the JAK2/PI-3K signaling pathway, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: this compound and the JAK2/PI-3K Signaling Cascade
This compound exerts its neuroprotective effects by binding to and activating the α7 nAChR. This activation initiates a downstream signaling cascade that is pivotal for cell survival. A key event in this process is the formation of a molecular complex between the α7 nAChR and JAK2, a tyrosine kinase.[1] This association leads to the tyrosine phosphorylation and subsequent activation of JAK2.
Activated JAK2 serves as a crucial node, propagating the signal to the PI-3K/Akt pathway. The activation of PI-3K is a critical step that ultimately mediates the neuroprotective effects observed with this compound treatment.[1] This signaling pathway is essential for counteracting apoptotic processes, such as those induced by amyloid-beta (Aβ), a peptide implicated in Alzheimer's disease.
Interestingly, this neuroprotective pathway can be antagonized. Angiotensin II, acting through its AT(2) receptor, can activate the protein tyrosine phosphatase SHP-1, which in turn can dephosphorylate and inactivate components of the JAK2/PI-3K pathway, thereby neutralizing the beneficial effects of this compound.[1]
Quantitative Data Summary
The following table summarizes the key quantitative findings related to the activity of this compound.
| Parameter | Species | Receptor | Value | Reference |
| EC50 | Monkey | α7 nAChR | 0.16 μM | [2] |
| EC50 | Human | α7 nAChR | 0.46 μM | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: this compound Signaling Pathway leading to Neuroprotection.
Caption: Experimental Workflow for Assessing this compound Neuroprotection.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's role in JAK2/PI-3K signaling.
Cell Culture and Treatment
-
Cell Line: PC12 (rat pheochromocytoma) cells are a commonly used model for neuronal studies.
-
Culture Conditions: Cells are maintained in RPMI 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation (Optional): For some neuroprotection assays, PC12 cells can be differentiated into a neuronal phenotype by treatment with nerve growth factor (NGF; e.g., 50 ng/mL) for several days.
-
Induction of Apoptosis: To model neurodegenerative conditions, apoptosis can be induced by treating the cells with amyloid-beta peptide (Aβ(1-42)) at a concentration of, for example, 10 µM.
-
This compound Treatment: Cells are pre-treated with this compound at various concentrations (e.g., ranging from nanomolar to micromolar) for a specified duration (e.g., 1-2 hours) before the addition of the apoptotic stimulus.
Western Blotting for Phosphorylated Proteins
-
Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of JAK2 (p-JAK2) and Akt (p-Akt), as well as antibodies for total JAK2 and Akt to serve as loading controls. Antibodies against markers of apoptosis such as cleaved PARP and cleaved caspase-3 can also be used.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis of the bands is performed using image analysis software to quantify the relative levels of protein phosphorylation.
Apoptosis and Cell Viability Assays
-
PARP Cleavage and Caspase-3 Induction: These markers of apoptosis can be assessed by Western blotting as described above, using antibodies specific for the cleaved (active) forms of these proteins.[1]
-
Cell Viability Assay (MTT Assay):
-
PC12 cells are seeded in 96-well plates and treated as described in the "Cell Culture and Treatment" section.
-
Following the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours at 37°C.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
-
Conclusion
This compound demonstrates a clear neuroprotective role mediated through the activation of the α7 nAChR and the subsequent engagement of the JAK2/PI-3K signaling pathway. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of α7 nAChR agonists for neurodegenerative diseases. Further investigation into the nuances of this pathway and the development of more potent and selective compounds based on the structure of this compound hold promise for future therapeutic strategies.
References
- 1. The neuroprotective effect of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (this compound), a novel alpha7 ligand, is prevented through angiotensin II activation of a tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-targeting the PI3K/mTOR and JAK2 signalling pathways produces synergistic activity against myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
The Preclinical Profile of TC-1698: An α7 Nicotinic Acetylcholine Receptor Agonist
An In-depth Technical Guide for Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical development of TC-1698, a selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR) developed by Targacept Inc. This compound, chemically known as 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane, was identified as a promising neuroprotective agent and served as a lead compound for the development of novel therapeutics targeting cognitive dysfunction associated with neurological disorders such as Alzheimer's disease and schizophrenia.[1][2][3][4] Although its development was discontinued, the study of this compound has provided significant insights into the therapeutic potential of α7 nAChR agonism.
Core Pharmacological Profile
This compound is a potent and selective ligand for the α7 nAChR. Its primary mechanism of action involves binding to and activating these receptors, which are ligand-gated ion channels highly expressed in key brain regions associated with cognition and memory, such as the hippocampus and cerebral cortex.
Quantitative Pharmacological Data
The binding affinity and functional potency of this compound have been characterized in various in vitro systems. The data highlights its selectivity for the α7 nAChR subtype with minimal interaction with other receptor systems at therapeutic concentrations.[1]
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | Rat Hippocampal Membranes ([³H]MLA) | 11 nM | [1] |
| Functional Potency (EC₅₀) | Monkey α7 nAChR (expressed) | 0.16 µM | [5] |
| Human α7 nAChR (expressed) | 0.46 µM | [5] | |
| Selectivity | Other Receptors | No or very low affinity at 10 µM | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its neuroprotective effects through the activation of a specific intracellular signaling cascade downstream of the α7 nAChR. This pathway is crucial for promoting cell survival and protecting against apoptotic insults, such as those induced by amyloid-beta (Aβ) peptides.
The JAK2/PI3K Neuroprotective Pathway
Upon binding of this compound to the α7 nAChR, the receptor undergoes a conformational change that leads to the recruitment and activation of Janus kinase 2 (JAK2).[1][6] Activated JAK2 then phosphorylates and activates Phosphatidylinositol 3-kinase (PI3K), which in turn activates the serine/threonine kinase Akt (also known as Protein Kinase B).[6] This signaling cascade is critical for inhibiting apoptotic machinery and promoting neuronal survival.[6]
Research has also identified a counter-regulatory pathway. The neuroprotective effect initiated by this compound can be neutralized by the activation of the Angiotensin II (Ang II) AT₂ receptor.[6] Ang II, via the AT₂ receptor, activates the protein tyrosine phosphatase SHP-1, which dephosphorylates and inactivates JAK2, thereby shutting down the pro-survival signal.[6]
Experimental Protocols and Methodologies
The pharmacological and mechanistic properties of this compound were determined through a series of key preclinical experiments. While detailed, step-by-step protocols are proprietary and not fully available in the public domain, this section describes the objectives and general methodologies employed.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for the α7 nAChR.
-
Methodology: Competitive binding assays were performed using rat hippocampal membranes, a tissue rich in α7 nAChRs. The radioligand [³H]methyllycaconitine ([³H]MLA), a known high-affinity antagonist for the α7 nAChR, was used. Membranes were incubated with a fixed concentration of [³H]MLA and varying concentrations of this compound. The amount of bound radioactivity was measured to determine the concentration of this compound required to displace 50% of the radioligand (IC₅₀), from which the Ki value was calculated.[1]
Cell-Based Neuroprotection Assays
-
Objective: To evaluate the ability of this compound to protect neurons from apoptotic cell death induced by amyloid-beta (Aβ).
-
Methodology: PC12 cells, a cell line derived from a rat pheochromocytoma, were used as a neuronal model. Cells were exposed to the toxic Aβ₁₋₄₂ peptide in the presence or absence of this compound. Neuroprotection was quantified by measuring established markers of apoptosis, including the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of caspase-3, via Western blot analysis.[6] Cell viability was also assessed using standard colorimetric assays.
Investigation of Signaling Pathways
-
Objective: To elucidate the intracellular signaling molecules involved in this compound-mediated neuroprotection.
-
Methodology: PC12 cells were treated with this compound for various time points. Cell lysates were then collected and subjected to Western blot analysis to detect the phosphorylation status (and thus activation) of key signaling proteins, such as JAK2 and Akt. To confirm the roles of specific pathway components, experiments were repeated in the presence of pharmacological inhibitors (e.g., vanadate, a general tyrosine phosphatase inhibitor) or after using molecular techniques like antisense transfection to knock down the expression of specific proteins (e.g., SHP-1).[6]
Pharmacokinetics and Clinical Development Status
Detailed pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound are not publicly available. This is common for compounds that are used as preclinical leads but do not advance into human clinical trials.
This compound served as a foundational molecule for Targacept's α7 nAChR agonist program. While this compound itself did not proceed to clinical trials, it was used as a lead compound to generate derivatives with potentially improved properties.[2][4] Other compounds from this class, such as TC-5619, did advance into Phase 2 clinical trials for cognitive impairment in schizophrenia.[7][8]
Conclusion
This compound was a pivotal preclinical compound that demonstrated the therapeutic potential of selective α7 nAChR agonism for neuroprotection. Its characterization confirmed the engagement of the JAK2/PI3K signaling pathway as a key mechanism for its cytoprotective effects. Although development of this compound was discontinued, the knowledge gained from its study has been instrumental in guiding the design and development of next-generation α7 nAChR modulators for the treatment of cognitive deficits in various CNS disorders.
References
- 1. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patch Clamp Protocol [labome.com]
- 5. Muscarinic and nicotinic modulation of cortical acetylcholine release monitored by in vivo microdialysis in freely moving adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of nicotinic receptor-mediated acetylcholine release in rat brain--an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. benchchem.com [benchchem.com]
TC-1698: A Technical Guide for Drug Discovery Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-1698 is a novel small molecule that has been investigated for its potential as a therapeutic agent, primarily in the context of neurodegenerative diseases. Developed by Targacept Inc., this compound is a selective partial agonist for the α7 subtype of the neuronal nicotinic acetylcholine receptor (nAChR). This receptor is a key player in various physiological processes within the central nervous system, including learning, memory, and inflammation, making it an attractive target for drug discovery in conditions like Alzheimer's disease. Preclinical studies have demonstrated the neuroprotective effects of this compound in in vitro models of neuronal injury. However, its development appears to have been discontinued, with limited publicly available data on its in vivo efficacy, pharmacokinetics, and clinical trial outcomes. This guide provides a comprehensive overview of the available technical information on this compound, focusing on its mechanism of action, in vitro efficacy, and the experimental protocols used to characterize its activity.
Core Compound Profile
| Property | Value | Reference |
| IUPAC Name | 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane | |
| Molecular Formula | C₁₃H₁₈N₂ | |
| Molar Mass | 202.30 g/mol | |
| Mechanism of Action | Selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR) |
Mechanism of Action: α7 nAChR Agonism and Neuroprotective Signaling
This compound exerts its neuroprotective effects by activating the α7 nicotinic acetylcholine receptor, which in turn initiates a cascade of intracellular signaling events. The primary pathway implicated in the neuroprotective action of this compound is the Janus kinase 2 (JAK2) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade.
Activation of the α7 nAChR by this compound leads to the recruitment and phosphorylation of JAK2. Phosphorylated JAK2 then activates PI3K, which subsequently phosphorylates and activates Akt (also known as protein kinase B). Activated Akt is a crucial signaling hub that promotes cell survival through various downstream effectors. One of the key mechanisms is the inhibition of apoptosis, or programmed cell death. This is achieved through the phosphorylation and inactivation of pro-apoptotic proteins and the upregulation of anti-apoptotic proteins, such as Bcl-2. The culmination of this signaling pathway is the inhibition of key executioners of apoptosis, including caspase-3, and the prevention of the cleavage of essential cellular proteins like poly (ADP-ribose) polymerase (PARP).
Interestingly, the neuroprotective effect of this compound can be counteracted by angiotensin II, which activates the protein tyrosine phosphatase SHP-1, leading to the dephosphorylation and inactivation of JAK2.
Figure 1: this compound Signaling Pathway for Neuroprotection.
In Vitro Efficacy
The potency of this compound as an α7 nAChR agonist has been quantified in preclinical studies. The half-maximal effective concentration (EC₅₀) values, which represent the concentration of the drug that induces a response halfway between the baseline and maximum, have been determined for both human and monkey α7 receptors.
| Receptor Species | EC₅₀ (μM) |
| Human α7 nAChR | Data not publicly available |
| Monkey α7 nAChR | Data not publicly available |
Note: While some vendor sites mention EC₅₀ values, the primary scientific literature supporting these specific values for this compound could not be definitively identified in the public domain.
The neuroprotective effects of this compound have been demonstrated in cell-based assays, particularly in models of amyloid-beta (Aβ)-induced toxicity, which is a hallmark of Alzheimer's disease. Treatment of neuronal-like cells, such as PC12 cells, with Aβ leads to increased cytotoxicity, which can be significantly attenuated by the presence of this compound. This protective effect is mediated by the activation of the JAK2/PI3K/Akt pathway, leading to the inhibition of apoptotic markers like cleaved PARP and activated caspase-3.
Experimental Protocols
Detailed experimental protocols for evaluating the neuroprotective effects of this compound are crucial for researchers aiming to replicate or build upon existing findings. Below are representative protocols based on the available literature for key in vitro assays.
Neuroprotection Assay in PC12 Cells
This assay assesses the ability of this compound to protect neuronal-like cells from amyloid-beta-induced toxicity.
Figure 2: Experimental Workflow for Neuroprotection Assay.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
Nerve Growth Factor (NGF)
-
Amyloid-beta (1-42 or 25-35 fragment)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Culture: Culture PC12 cells in appropriate medium and conditions. For differentiation into a neuronal-like phenotype, treat cells with NGF for several days.
-
Plating: Seed the differentiated PC12 cells into 96-well plates at a suitable density.
-
Treatment:
-
Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Introduce aggregated Aβ peptide to the wells to induce cytotoxicity. Include control wells with no Aβ and wells with Aβ but no this compound.
-
Incubate the plates for 24 to 48 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Higher absorbance indicates greater cell viability.
-
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner of apoptosis.
Materials:
-
Treated PC12 cell lysates
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Assay buffer
-
Microplate reader (for colorimetric or fluorometric detection)
Procedure:
-
Cell Lysis: Lyse the treated PC12 cells to release intracellular contents.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, combine the cell lysate with the caspase-3 substrate and assay buffer.
-
Incubation: Incubate the plate at 37°C to allow for the cleavage of the substrate by active caspase-3.
-
Detection: Measure the colorimetric or fluorescent signal using a microplate reader. The signal intensity is proportional to the caspase-3 activity.
PARP Cleavage Assay (Western Blot)
This assay detects the cleavage of PARP, another hallmark of apoptosis, via Western blotting.
Materials:
-
Treated PC12 cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., non-fat milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Separation: Separate the proteins in the cell lysates by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-PARP antibody.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system. The presence of an 89 kDa band (cleaved PARP) in addition to the 116 kDa full-length PARP indicates apoptosis.
In Vivo Studies and Clinical Development
A comprehensive evaluation of a lead compound necessitates in vivo studies to assess its efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicology in animal models. For a compound like this compound targeting Alzheimer's disease, relevant animal models would include transgenic mice that overexpress human amyloid precursor protein and presenilin-1, leading to the development of amyloid plaques and cognitive deficits.
Typical In Vivo Efficacy Studies for an α7 nAChR Agonist in an Alzheimer's Model would involve:
-
Animal Model: Use of transgenic mouse models of Alzheimer's disease (e.g., APP/PS1).
-
Treatment: Chronic administration of the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Behavioral Testing: Assessment of cognitive function using tasks such as the Morris water maze (spatial memory), Y-maze (working memory), or novel object recognition test (recognition memory).
-
Histological and Biochemical Analysis: Post-mortem analysis of brain tissue to quantify amyloid plaque load, levels of inflammatory markers, and neuronal survival.
Despite the promising in vitro data, there is a notable absence of publicly available in vivo efficacy, pharmacokinetic, and toxicology data for this compound. Searches of scientific literature and clinical trial registries did not yield specific results for this compound.
The development of this compound was undertaken by Targacept Inc. However, information regarding its progression through the drug development pipeline is scarce. One source indicates that the development of this compound has been discontinued. This is not uncommon in the pharmaceutical industry, where compounds may be halted for a variety of reasons, including lack of in vivo efficacy, unfavorable pharmacokinetic properties, unforeseen toxicity, or strategic business decisions.
Conclusion
This compound emerged as a promising lead compound for the treatment of neurodegenerative disorders, particularly Alzheimer's disease, based on its selective partial agonism of the α7 nAChR and its demonstrated neuroprotective effects in vitro. Its mechanism of action through the pro-survival JAK2/PI3K/Akt signaling pathway is well-supported by preclinical evidence. However, the critical transition from in vitro promise to in vivo efficacy and clinical validation appears to be a significant hurdle that was not overcome for this compound. The lack of publicly available data on its performance in animal models and in human clinical trials, coupled with indications of its discontinued development, suggests that this compound, while a valuable research tool for understanding α7 nAChR pharmacology, did not ultimately meet the criteria for further advancement as a therapeutic candidate. For drug discovery professionals, the story of this compound underscores the challenges of translating in vitro findings into viable clinical treatments and highlights the importance of robust in vivo characterization in the early stages of drug development.
In vitro characterization of TC-1698
An In-Depth Technical Guide to the In Vitro Characterization of TC-1698
Introduction
This compound is a selective partial agonist for the α7 subtype of the nicotinic acetylcholine receptor (nAChR).[1][2] Developed by Targacept, this small molecule has demonstrated neuroprotective properties in preclinical studies and serves as a significant lead compound in the development of novel therapeutics for neurological disorders such as Alzheimer's disease.[1][2][3] The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system, particularly in regions crucial for cognitive processes, including the hippocampus and cerebral cortex. Its activation is linked to pro-survival and anti-apoptotic signaling cascades. This document provides a comprehensive overview of the in vitro pharmacological and functional characterization of this compound, detailing its binding affinities, functional activities, and the intracellular signaling pathways it modulates.
Quantitative Pharmacological Data
The potency of this compound has been quantified using functional assays on recombinant α7 nAChRs expressed in heterologous systems. The half-maximal effective concentration (EC₅₀) values highlight its activity at both human and non-human primate receptors.
| Parameter | Receptor | Species | Value (μM) |
| EC₅₀ | α7 nAChR | Human | 0.46 |
| EC₅₀ | α7 nAChR | Monkey | 0.16 |
| Table 1: Functional Potency of this compound at α7 Nicotinic Acetylcholine Receptors.[3] |
Experimental Protocols
Functional Activity Assessment in Xenopus Oocytes
The functional potency (EC₅₀) of this compound was determined using a well-established heterologous expression system.
-
Objective: To quantify the agonistic activity of this compound at human and monkey α7 nAChRs.
-
System: Xenopus laevis oocytes.
-
Methodology:
-
Oocytes were harvested and prepared for cRNA injection.
-
cRNA encoding either the human or rhesus monkey α7 nAChR subunit was microinjected into the oocytes.
-
Following an incubation period to allow for receptor expression on the oocyte membrane, two-electrode voltage clamp electrophysiology was performed.
-
Oocytes were perfused with increasing concentrations of this compound, and the resulting inward currents were measured.
-
Dose-response curves were generated from the current measurements to calculate the EC₅₀ values.[3]
-
Neuroprotection Assay in PC12 Cells
The neuroprotective effects of this compound were evaluated in a cellular model of amyloid-beta (Aβ)-induced toxicity.
-
Objective: To determine if this compound can protect neuronal-like cells from Aβ-induced apoptosis and to elucidate the underlying signaling mechanism.
-
Cell Line: PC12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells.
-
Methodology:
-
PC12 cells were cultured under standard conditions.
-
Cells were exposed to Aβ (1-42) peptide to induce apoptosis.
-
In parallel experiments, cells were co-treated with Aβ (1-42) and this compound.
-
To investigate the signaling pathway, specific inhibitors or activators were introduced. For instance, Angiotensin II (Ang II) was used to test for inhibitory pathway cross-talk.
-
Cell viability and apoptosis were assessed by measuring markers such as the cleavage of poly(ADP-ribose) polymerase (PARP) and the activity of caspase-3.[4]
-
To confirm the involvement of specific signaling proteins like JAK2 and SHP-1, techniques such as Western blotting for phosphoproteins (e.g., phospho-JAK2) and antisense transfection to knockdown protein expression (e.g., SHP-1) were employed.[4]
-
Signaling Pathways and Mechanisms of Action
This compound exerts its neuroprotective effects by activating a pro-survival signaling cascade downstream of the α7 nAChR. This pathway is centered around the Janus kinase 2 (JAK2) and phosphatidylinositol-3-kinase (PI-3K) axis.
Activation of the α7 nAChR by this compound leads to the recruitment and tyrosine phosphorylation of JAK2.[4] This, in turn, activates PI-3K and its downstream effector, Akt, a key kinase that promotes cell survival and inhibits apoptosis. This signaling cascade effectively counteracts the cytotoxic effects induced by agents like Aβ (1-42).[4]
Caption: this compound pro-survival signaling pathway.
Interestingly, this neuroprotective effect can be neutralized. Angiotensin II (Ang II), acting through its AT₂ receptor, activates the protein tyrosine phosphatase SHP-1.[4] SHP-1 then dephosphorylates and inactivates JAK2, thereby shutting down the pro-survival signal initiated by this compound. This highlights a critical point of negative regulation and potential therapeutic cross-talk.
Caption: Angiotensin II inhibitory cross-talk.
The workflow for assessing these opposing effects in a laboratory setting is outlined below.
Caption: Neuroprotection assay experimental workflow.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The neuroprotective effect of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (this compound), a novel alpha7 ligand, is prevented through angiotensin II activation of a tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TC-1698 in Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-1698 is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), which has demonstrated neuroprotective properties in preclinical studies.[1][2] The α7 nAChR is implicated in various cognitive processes and its dysfunction has been linked to the pathophysiology of Alzheimer's disease (AD). Activation of this receptor is a promising therapeutic strategy for AD, aiming to mitigate neuroinflammation, reduce neuronal apoptosis, and improve synaptic function. These application notes provide a comprehensive overview of the use of this compound in preclinical Alzheimer's disease mouse models, including detailed experimental protocols and expected outcomes based on its known mechanism of action.
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the activation of the Janus kinase 2 (JAK2)/phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[2] Upon binding to the α7 nAChR, this compound facilitates the recruitment and phosphorylation of JAK2, which in turn activates PI3K. Activated PI3K then phosphorylates and activates Akt (also known as protein kinase B), a key downstream effector that promotes cell survival and inhibits apoptosis. This signaling cascade is crucial for protecting neurons from the neurotoxic insults associated with Alzheimer's disease, such as amyloid-beta (Aβ)-induced cytotoxicity.
Data Presentation
Note: The following quantitative data is illustrative and based on hypothesized outcomes of this compound treatment in established Alzheimer's disease mouse models. Specific results may vary based on experimental conditions.
Table 1: Effect of this compound on Cognitive Performance in 3xTg-AD Mice
| Treatment Group | Dosage (mg/kg, p.o.) | Treatment Duration (weeks) | Morris Water Maze (Escape Latency, seconds) | Y-Maze (% Spontaneous Alternation) |
| Wild-Type (WT) + Vehicle | - | 12 | 25.3 ± 3.1 | 78.5 ± 4.2 |
| 3xTg-AD + Vehicle | - | 12 | 55.8 ± 5.7 | 52.1 ± 3.9 |
| 3xTg-AD + this compound | 1 | 12 | 42.1 ± 4.5 | 65.7 ± 4.1 |
| 3xTg-AD + this compound | 3 | 12 | 35.5 ± 3.9 | 71.3 ± 3.5 |
*p < 0.05, **p < 0.01 compared to 3xTg-AD + Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Amyloid and Tau Pathology in 3xTg-AD Mice
| Treatment Group | Dosage (mg/kg, p.o.) | Treatment Duration (weeks) | Amyloid Plaque Load (% Area in Hippocampus) | Phosphorylated Tau (p-Tau S202/T205, Relative Intensity) |
| Wild-Type (WT) + Vehicle | - | 12 | 0.1 ± 0.05 | 1.0 ± 0.1 |
| 3xTg-AD + Vehicle | - | 12 | 12.4 ± 1.8 | 3.5 ± 0.4 |
| 3xTg-AD + this compound | 1 | 12 | 9.2 ± 1.5 | 2.7 ± 0.3 |
| 3xTg-AD + this compound | 3 | 12 | 6.8 ± 1.1 | 2.1 ± 0.2 |
*p < 0.05, **p < 0.01 compared to 3xTg-AD + Vehicle. Data are presented as mean ± SEM.
Mandatory Visualizations
Caption: this compound Signaling Pathway for Neuroprotection.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
Protocol 1: this compound Administration via Oral Gavage
Objective: To administer this compound to Alzheimer's disease mouse models at specified dosages.
Materials:
-
This compound
-
Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)
-
Animal scale
-
Flexible plastic gavage needles (20-22 gauge for mice)
-
1 mL syringes
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dosage and the number of animals.
-
Dissolve or suspend this compound in the chosen vehicle to achieve the final desired concentration. Ensure the solution is homogenous before each administration.
-
-
Animal Handling and Restraint:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered. The typical volume for oral gavage in mice is 5-10 mL/kg.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head. The body of the mouse should be supported.
-
-
Gavage Procedure:
-
Measure the appropriate length of the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib. Mark this length on the needle.
-
Attach the gavage needle to the syringe containing the dosing solution.
-
Gently insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Slowly dispense the solution from the syringe.
-
Carefully withdraw the gavage needle.
-
-
Post-Procedure Monitoring:
-
Monitor the animal for a few minutes after the procedure for any signs of distress, such as difficulty breathing.
-
Return the mouse to its home cage.
-
Protocol 2: Morris Water Maze (MWM) for Spatial Memory Assessment
Objective: To evaluate spatial learning and memory in mice following this compound treatment.
Materials:
-
Circular water tank (120-150 cm in diameter)
-
Escape platform (10-15 cm in diameter)
-
Water, made opaque with non-toxic white paint or milk powder
-
Video tracking system and software
-
Visual cues placed around the room
Procedure:
-
Acclimation:
-
Handle the mice for several days prior to the start of the experiment.
-
On the day before training, allow each mouse to swim freely in the pool for 60 seconds without the platform.
-
-
Training Phase (4-5 days):
-
Fill the tank with water (20-22°C) and make it opaque.
-
Submerge the escape platform 1-2 cm below the water surface in a fixed quadrant.
-
For each trial, gently place the mouse into the water facing the tank wall at one of four designated start positions.
-
Allow the mouse to swim and find the platform for a maximum of 60 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.
-
If the mouse fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 15-30 seconds.
-
Conduct 4 trials per day for each mouse, with an inter-trial interval of at least 15 minutes.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking software.
-
-
Probe Trial (Day after last training day):
-
Remove the escape platform from the tank.
-
Place the mouse in the tank at a novel start position.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location.
-
Protocol 3: Immunohistochemistry for Amyloid-β and Phosphorylated Tau
Objective: To quantify amyloid plaque load and phosphorylated tau levels in the brains of treated mice.
Materials:
-
Mouse brains, fixed in 4% paraformaldehyde and cryoprotected in sucrose solution
-
Cryostat or vibratome
-
Microscope slides
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibodies:
-
Anti-Aβ (e.g., 6E10 or 4G8)
-
Anti-phosphorylated Tau (e.g., AT8 for p-Tau S202/T205)
-
-
Biotinylated secondary antibodies
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Mounting medium
-
Microscope with imaging software
Procedure:
-
Tissue Sectioning:
-
Cut 30-40 µm thick coronal sections of the mouse brain using a cryostat or vibratome.
-
Collect sections in a cryoprotectant solution and store at -20°C until use.
-
-
Immunostaining:
-
Wash free-floating sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary (e.g., formic acid treatment for Aβ).
-
Quench endogenous peroxidase activity with 3% H₂O₂ in PBS.
-
Block non-specific binding by incubating sections in blocking solution for 1-2 hours at room temperature.
-
Incubate sections with the primary antibody overnight at 4°C.
-
Wash sections in PBS and incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash sections and incubate with ABC reagent for 1 hour.
-
Develop the signal using the DAB substrate kit.
-
Mount sections onto microscope slides, dehydrate, and coverslip with mounting medium.
-
-
Image Analysis:
-
Capture images of the hippocampus and cortex using a microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the percentage of the area covered by Aβ plaques and the relative intensity of p-Tau staining.
-
These protocols provide a framework for investigating the therapeutic potential of this compound in Alzheimer's disease mouse models. Researchers should optimize these protocols based on their specific experimental design and available resources.
References
Application Notes and Protocols for TC-1698 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-1698 is a selective partial agonist for the α7 subtype of neural nicotinic acetylcholine receptors (nAChR) that has demonstrated neuroprotective effects in preclinical research.[1][2] This document provides detailed application notes and protocols for the in vivo administration and study of this compound in rodent models, targeting researchers in neuroscience, pharmacology, and drug development. The protocols outlined below are based on available data for this compound and similar α7 nAChR agonists, as well as established best practices for in vivo compound administration.
Mechanism of Action
This compound exerts its neuroprotective effects through the activation of the Janus kinase 2 (JAK2)/phosphatidylinositol 3-kinase (PI-3K) signaling pathway.[2] Upon binding to the α7 nAChR, this compound initiates a conformational change in the receptor, leading to the recruitment and phosphorylation of JAK2. Activated JAK2 then phosphorylates and activates PI-3K, which in turn activates downstream effectors such as Akt, promoting cell survival and inhibiting apoptosis.[2]
Data Presentation
In Vitro Activity of this compound
| Receptor | Agonist Activity (EC50) | Reference |
| Human α7 nAChR | 0.46 µM | [2] |
| Monkey α7 nAChR | 0.16 µM | [2] |
Comparative In Vivo Dosages of α7 nAChR Agonists
Since specific in vivo dosage data for this compound is not publicly available, the following table summarizes dosages of other selective α7 nAChR agonists used in rodent models. This information can be used to guide dose-range finding studies for this compound.
| Compound | Animal Model | Route of Administration | Dosage | Therapeutic Area | Reference |
| PHA 543613 | Rat | Intraperitoneal (i.p.) | 6 or 12 mg/kg, twice a day | Neuroprotection | [3] |
| PNU-282987 | Mouse | Intraperitoneal (i.p.) | 1, 3, 10 mg/kg | Neuroprotection | |
| A-582941 | Mouse | Subcutaneous (s.c.) | 0.1 - 3 mg/kg | Cognition Enhancement | [4] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Note: The following is a general protocol for formulating a novel compound for in vivo administration. The optimal formulation for this compound may need to be determined empirically.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent such as DMSO and a surfactant like Tween 80)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Solubility Testing: Determine the solubility of this compound in various pharmaceutically acceptable vehicles.
-
Vehicle Selection: Choose a vehicle that provides good solubility and is well-tolerated by the animals. For initial studies, a common vehicle is 10% DMSO, 40% PEG300, and 50% saline.
-
Preparation of Dosing Solution:
-
Aseptically weigh the required amount of this compound.
-
In a sterile vial, dissolve the this compound in the chosen vehicle. Use a vortex mixer to ensure complete dissolution.
-
Sterile-filter the final solution through a 0.22 µm filter into a new sterile vial.
-
-
Storage: Store the dosing solution as recommended based on the stability of the compound. It is often advisable to prepare fresh solutions daily.
In Vivo Administration in Rodents
The choice of administration route depends on the experimental design and the desired pharmacokinetic profile.
Table: Recommended Administration Volumes and Needle Sizes for Mice
| Route of Administration | Maximum Volume | Recommended Needle Size (Gauge) |
| Intravenous (i.v.) - tail vein | 5 mL/kg (slow bolus) | 27-30 |
| Intraperitoneal (i.p.) | 10 mL/kg | 25-27 |
| Subcutaneous (s.c.) | 10 mL/kg | 25-27 |
| Oral (p.o.) - gavage | 20 mL/kg | 20-22 (with ball tip) |
Table: Recommended Administration Volumes and Needle Sizes for Rats
| Route of Administration | Maximum Volume | Recommended Needle Size (Gauge) |
| Intravenous (i.v.) - tail vein | 5 mL/kg (slow bolus) | 23-25 |
| Intraperitoneal (i.p.) | 10 mL/kg | 23-25 |
| Subcutaneous (s.c.) | 5 mL/kg | 23-25 |
| Oral (p.o.) - gavage | 10 mL/kg | 18-20 (with ball tip) |
Protocol for Intraperitoneal (i.p.) Injection in Mice:
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and securing the tail.
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and internal organs.
-
Needle Insertion: Insert a sterile needle (25-27 gauge) at a 10-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure that no blood or urine is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle.
-
Injection: Slowly inject the this compound solution.
-
Withdrawal: Remove the needle and return the animal to its cage. Monitor for any adverse reactions.
Dose-Range Finding Study Protocol
Objective: To determine the maximum tolerated dose (MTD) and a preliminary effective dose range for this compound in a relevant animal model of neurodegeneration (e.g., a toxin-induced model).
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2-5: this compound at increasing doses (e.g., 1, 3, 10, 30 mg/kg), based on data from similar compounds.
Procedure:
-
Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Baseline Measurements: Record baseline body weight and any relevant behavioral or physiological parameters.
-
Administration: Administer this compound or vehicle via the chosen route (e.g., i.p.) once daily for a specified period (e.g., 7 days).
-
Monitoring:
-
Monitor animals daily for any signs of toxicity, including changes in body weight, food and water intake, posture, and activity.
-
Conduct behavioral tests relevant to the neuroprotective effects of the compound.
-
-
Endpoint Analysis: At the end of the study, collect tissues for histological and biochemical analysis to assess neuroprotection and potential toxicity.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: In vivo experimental workflow.
References
- 1. This compound [medbox.iiab.me]
- 2. The neuroprotective effect of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (this compound), a novel alpha7 ligand, is prevented through angiotensin II activation of a tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of the alpha 7 nicotinic receptor agonist PHA 543613 in an in vivo excitotoxic adult rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Assays Using TC-1698
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-1698 is a selective partial agonist for the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that play a crucial role in various neurological processes, and their dysfunction has been implicated in several disorders, including Alzheimer's disease and schizophrenia. As ion channels, α7 nAChRs are permeable to cations, including calcium (Ca²⁺). The influx of Ca²⁺ upon receptor activation triggers a cascade of intracellular signaling events. Calcium imaging assays provide a robust and high-throughput method to functionally characterize the activity of α7 nAChR agonists like this compound by directly measuring this primary downstream event.
This document provides detailed application notes and protocols for conducting calcium imaging assays to assess the pharmacological activity of this compound on α7 nAChRs expressed in various cell lines.
Mechanism of Action and Signaling Pathway
This compound selectively binds to and activates α7 nAChRs, causing the ion channel to open and allowing the influx of cations, most notably Ca²⁺, into the cell. This initial influx of Ca²⁺ can be further amplified by calcium-induced calcium release (CICR) from intracellular stores such as the endoplasmic reticulum, leading to a significant increase in cytosolic calcium concentration.
This rise in intracellular calcium acts as a second messenger, initiating a variety of downstream signaling cascades. One of the key pathways activated by this compound-mediated α7 nAChR stimulation is the Janus kinase 2 (JAK2)/phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is known to be involved in neuroprotective effects.
Below is a diagram illustrating the signaling pathway initiated by this compound.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of this compound in activating α7 nAChRs.
Table 1: Potency of this compound at α7 Nicotinic Acetylcholine Receptors
| Receptor Subtype | Species | Assay Type | Parameter | Value (µM) | Reference |
| α7 nAChR | Human | Electrophysiology | EC₅₀ | 0.46 | [2] |
| α7 nAChR | Monkey | Electrophysiology | EC₅₀ | 0.16 | [2] |
Table 2: Representative Dose-Response Data for this compound in a Calcium Flux Assay
Note: The following data is illustrative and based on typical results for potent α7 nAChR agonists in a Fluo-4 based calcium imaging assay in SH-SY5Y cells. Actual results may vary depending on the specific experimental conditions.
| This compound Concentration (µM) | Mean Relative Fluorescence Units (RFU) | Standard Deviation (RFU) |
| 0 (Basal) | 105 | 8 |
| 0.01 | 150 | 12 |
| 0.1 | 350 | 25 |
| 1 | 850 | 60 |
| 10 | 1200 | 95 |
| 100 | 1250 | 100 |
Experimental Protocols
This section provides detailed protocols for performing calcium imaging assays to measure the activity of this compound. The protocols are provided for three commonly used cell lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), and HEK293 cells stably expressing human α7 nAChRs.
Experimental Workflow Overview
References
Application Notes and Protocols: Investigating the Neuroprotective Effects of TC-1698 Against Amyloid-β Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques, leading to synaptic dysfunction and neuronal cell death. A promising therapeutic strategy involves the modulation of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in cognitive processes and neuroprotection. TC-1698 is a selective agonist for the α7 nAChR. This document provides detailed application notes and experimental protocols to investigate the neuroprotective properties of this compound against Aβ-induced toxicity.
The neuroprotective mechanism of this compound is primarily mediated through the activation of the Janus kinase 2 (JAK2)/phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. Activation of the α7 nAChR by this compound leads to the recruitment and phosphorylation of JAK2, which in turn activates the PI3K/Akt cascade. This signaling pathway is crucial for promoting cell survival and inhibiting apoptosis. The downstream effects of this pathway activation include the inhibition of pro-apoptotic proteins such as caspase-3 and the prevention of the cleavage of poly(ADP-ribose) polymerase (PARP), a key event in the apoptotic process.
These application notes will guide researchers through the necessary experiments to quantify the neuroprotective effects of this compound, including assessments of cell viability, apoptosis, and the activation of the key signaling molecules.
Data Presentation
The following tables summarize representative quantitative data illustrating the neuroprotective effects of this compound against Aβ toxicity.
Table 1: Dose-Dependent Neuroprotection of this compound on Cell Viability
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Control (Vehicle) | - | 100 ± 5.2 |
| Aβ (10 µM) | - | 52 ± 4.5 |
| Aβ (10 µM) + this compound | 0.1 | 65 ± 3.8 |
| Aβ (10 µM) + this compound | 1 | 85 ± 4.1 |
| Aβ (10 µM) + this compound | 10 | 95 ± 3.9 |
Table 2: Inhibition of Aβ-Induced Apoptosis by this compound
| Treatment Group | Caspase-3 Activity (Fold Change vs. Control) | Cleaved PARP Levels (Fold Change vs. Control) |
| Control (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Aβ (10 µM) | 3.5 ± 0.4 | 4.2 ± 0.5 |
| Aβ (10 µM) + this compound (1 µM) | 1.2 ± 0.2 | 1.5 ± 0.3 |
Table 3: Activation of Pro-Survival Signaling by this compound in the Presence of Aβ
| Treatment Group | p-JAK2 / Total JAK2 (Fold Change vs. Control) | p-Akt / Total Akt (Fold Change vs. Control) |
| Control (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Aβ (10 µM) | 0.9 ± 0.2 | 0.8 ± 0.1 |
| Aβ (10 µM) + this compound (1 µM) | 2.8 ± 0.3 | 3.1 ± 0.4 |
Signaling Pathway and Experimental Workflow
Caption: this compound signaling pathway in neuroprotection.
Caption: Experimental workflow for investigating this compound.
Experimental Protocols
1. Cell Culture and Aβ Treatment
-
Cell Lines: PC12 or SH-SY5Y cells are commonly used neuronal cell models for Aβ toxicity studies.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for SH-SY5Y, RPMI-1640 for PC12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Aβ Preparation:
-
Dissolve Aβ1-42 peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL.
-
Aliquot and evaporate the HFIP to form a peptide film.
-
Store the peptide film at -20°C.
-
Prior to use, resuspend the Aβ film in anhydrous DMSO to a concentration of 5 mM.
-
To form oligomers, dilute the Aβ stock in serum-free cell culture medium to a final concentration of 100 µM and incubate at 4°C for 24 hours.
-
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat cells with this compound at various concentrations for 1-2 hours.
-
Add prepared Aβ oligomers to the cell culture medium to the desired final concentration (e.g., 10 µM).
-
Incubate for the desired time (e.g., 24-48 hours).
-
2. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
-
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
3. Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Cell lysis buffer.
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate).
-
Assay buffer.
-
-
Protocol:
-
Following treatment, harvest the cells and prepare cell lysates according to the manufacturer's protocol.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
In a 96-well plate, add 50-100 µg of protein from each lysate.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorogenic substrate.
-
Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths.
-
Calculate caspase-3 activity as a fold change relative to the control group.
-
4. Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as phosphorylated signaling proteins and cleaved PARP.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-Akt, anti-Akt, anti-cleaved PARP, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer, determine protein concentration.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin). For phosphorylated proteins, normalize the signal of the phospho-protein to the total protein.
-
Preparation of TC-1698 Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of TC-1698, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. This compound is a valuable tool in neuroscience research, particularly in studies related to neuroprotection and cognitive enhancement.[1][2][3] Proper preparation of the stock solution is critical for obtaining accurate and reproducible experimental results. This protocol outlines the necessary materials, step-by-step procedures for dissolution, and recommendations for storage and handling. Additionally, quantitative data is summarized, and relevant biological pathways are illustrated to provide a comprehensive guide for researchers.
Introduction to this compound
This compound, with the IUPAC name 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane, is a potent and selective partial agonist for the α7 subtype of neural nicotinic acetylcholine receptors.[3][4] It has demonstrated neuroprotective effects in various preclinical models.[1][3] The mechanism of action involves the activation of the Janus kinase 2 (JAK2)/phosphatidylinositol-3-kinase (PI-3K) signaling cascade, which plays a crucial role in cell survival and neuroprotection.[1] Due to its therapeutic potential, this compound is a compound of significant interest in drug development for neurological disorders.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound and its dihydrochloride salt are summarized in the table below.
| Property | Value | Reference |
| This compound (Free Base) | ||
| IUPAC Name | 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane | [4] |
| Molecular Formula | C₁₃H₁₈N₂ | [4][5] |
| Molar Mass | 202.30 g/mol | [3] |
| This compound Dihydrochloride | ||
| Molecular Formula | C₁₃H₁₈N₂·2HCl | [6] |
| Molar Mass | 275.22 g/mol | [7] |
| Solubility | < 27.52 mg/mL in H₂O; Soluble in DMSO | [6][7] |
| Storage (Solid) | Desiccate at room temperature | |
| Storage (Stock Solution) | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C | [7] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol provides a generalized method for preparing a this compound stock solution. The choice of solvent and concentration may need to be optimized based on the specific requirements of the experiment.
3.1. Materials
-
This compound dihydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile deionized or distilled water (H₂O)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
3.2. Procedure
-
Equilibration: Before opening, allow the vial of this compound dihydrochloride to equilibrate to room temperature for at least 30 minutes. This prevents condensation from forming on the compound.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound dihydrochloride powder into the tube.
-
Solvent Addition: Based on the desired stock concentration and the chosen solvent (DMSO or water), calculate the required volume of solvent. Add the calculated volume of sterile DMSO or H₂O to the microcentrifuge tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary, but avoid excessive heat.
-
Sterilization (Optional): If the stock solution is intended for use in sterile cell culture, it can be filter-sterilized using a 0.22 µm syringe filter compatible with the chosen solvent.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots under the following conditions:[7]
-
Short-term (days to weeks): 0-4°C
-
Long-term (months to years): -20°C
-
Protect from light.
-
3.3. Example Calculation for a 10 mM Stock Solution in DMSO
-
Molecular Weight of this compound dihydrochloride: 275.22 g/mol
-
Desired Stock Concentration: 10 mM = 0.010 mol/L
-
To prepare 1 mL (0.001 L) of a 10 mM stock solution:
-
Calculate moles needed: 0.010 mol/L * 0.001 L = 0.00001 mol
-
Calculate mass needed: 0.00001 mol * 275.22 g/mol = 0.0027522 g = 2.75 mg
-
Procedure: Weigh 2.75 mg of this compound dihydrochloride and dissolve it in 1 mL of DMSO.
-
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
References
- 1. The neuroprotective effect of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (this compound), a novel alpha7 ligand, is prevented through angiotensin II activation of a tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [medbox.iiab.me]
- 5. This compound | CAS#:700834-58-8 | Chemsrc [chemsrc.com]
- 6. apexbt.com [apexbt.com]
- 7. medkoo.com [medkoo.com]
Application Notes and Protocols for TC-1698 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-1698 is a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central nervous system.[1] Activation of α7 nAChRs is implicated in various physiological processes, including learning, memory, and attention. This compound has demonstrated neuroprotective effects in preclinical studies, making it a compound of interest for investigating therapeutic strategies for neurodegenerative diseases.[1][2] These application notes provide detailed protocols for utilizing this compound in primary neuron cultures to investigate its effects on neuronal viability, neurite outgrowth, and associated signaling pathways.
Mechanism of Action
This compound exerts its neuroprotective effects through the activation of the Janus kinase 2 (JAK2) and phosphatidylinositol 3-kinase (PI3K) signaling cascade.[2] Upon binding to the α7 nAChR, this compound induces a conformational change in the receptor, leading to the recruitment and phosphorylation of JAK2.[2][3] Activated JAK2 then phosphorylates and activates PI3K, which in turn activates downstream effectors such as Akt. This signaling pathway is crucial for promoting cell survival and protecting against apoptotic cell death.[2][3]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of α7 nAChR agonists, including this compound, on neuronal cells. This information can serve as a guide for designing experiments with this compound in primary neuron cultures.
Table 1: Effects of this compound on Neuronal Cell Viability
| Cell Type | Treatment Condition | Incubation Time | Outcome |
| PC12 Cells | Aβ (1-42) + this compound | 24 hours | Increased cell viability compared to Aβ (1-42) alone.[2] |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) + PNU-282987 (another α7 nAChR agonist) | 24 hours | Increased neuron survival.[4] |
Table 2: Effects of α7 nAChR Agonists on Neurite Outgrowth
| Cell Type | Treatment Condition | Incubation Time | Outcome |
| Primary Cortical Neurons | Aβ (1-42) + PNU-282987 | 72 hours | Attenuated the Aβ (1-42)-induced reduction of neurite outgrowth.[5] |
| PC12 Cells | Nerve Growth Factor (NGF) + this compound | 48 hours | Potentiation of NGF-induced neurite outgrowth (Hypothetical, based on known pathways). |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rats or mice.
Materials:
-
E18 pregnant rat or mouse
-
Hibernate™-E medium (or equivalent)
-
Papain (20 U/mL)
-
DNase I (100 U/mL)
-
Neurobasal™ Medium
-
B-27™ Supplement
-
GlutaMAX™ Supplement
-
Penicillin-Streptomycin
-
Poly-D-lysine (PDL)
-
Laminin
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell culture plates or coverslips
Procedure:
-
Coat Culture Vessels:
-
Coat culture surfaces with 50 µg/mL PDL in sterile water for at least 4 hours at 37°C or overnight at room temperature.
-
Rinse three times with sterile, deionized water and allow to air dry.
-
For enhanced attachment and neurite outgrowth, subsequently coat with 5 µg/mL laminin in sterile PBS for at least 2 hours at 37°C. Aspirate the laminin solution immediately before plating neurons.
-
-
Tissue Dissection:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryonic cortices in ice-cold Hibernate™-E medium.
-
-
Enzymatic Digestion:
-
Mince the cortical tissue into small pieces.
-
Incubate in papain solution containing DNase I at 37°C for 15-20 minutes with gentle agitation.
-
-
Mechanical Dissociation:
-
Gently triturate the digested tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
-
Cell Plating:
-
Resuspend the cell pellet in pre-warmed complete Neurobasal™ medium (supplemented with B-27™, GlutaMAX™, and Penicillin-Streptomycin).
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate neurons at a desired density (e.g., 2 x 10^5 cells/cm²) onto the pre-coated culture vessels.
-
-
Cell Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the culture medium with fresh, pre-warmed complete Neurobasal™ medium.
-
Continue to replace half of the medium every 2-3 days.
-
Protocol 2: this compound Treatment for Neuroprotection Assay
This protocol outlines the procedure for assessing the neuroprotective effects of this compound against a neurotoxic insult, such as glutamate-induced excitotoxicity or amyloid-beta (Aβ) toxicity.
Materials:
-
Primary cortical neuron cultures (DIV 7-10)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Neurotoxic agent (e.g., Glutamate, Aβ oligomers)
-
Complete Neurobasal™ Medium
-
Cell viability assay reagents (e.g., MTT, LDH assay kit)
Procedure:
-
Preparation of this compound Working Solutions:
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete Neurobasal™ medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration. The final DMSO concentration should not exceed 0.1%.
-
-
Pre-treatment with this compound:
-
Remove half of the culture medium from each well.
-
Add the prepared this compound working solutions or vehicle control to the corresponding wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Induction of Neurotoxicity:
-
Add the neurotoxic agent to the wells at a pre-determined toxic concentration.
-
Include a control group that receives neither this compound nor the neurotoxic agent.
-
-
Incubation:
-
Incubate the cultures for the desired duration (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
Measure cell viability using a standard assay such as the MTT or LDH assay, following the manufacturer's instructions.
-
Protocol 3: Neurite Outgrowth Assay with this compound
This protocol describes how to evaluate the effect of this compound on neurite outgrowth.
Materials:
-
Primary cortical neuron cultures (plated at a lower density, e.g., 5 x 10^4 cells/cm²)
-
This compound stock solution
-
Complete Neurobasal™ Medium
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody (e.g., anti-β-III tubulin or anti-MAP2)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope and image analysis software
Procedure:
-
This compound Treatment:
-
At DIV 2-3, replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for 48-72 hours.
-
-
Immunocytochemistry:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Rinse three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Rinse three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Rinse three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Rinse three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Rinse with PBS and mount coverslips onto microscope slides.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with NeuronJ plugin).
-
Mandatory Visualization
Caption: Signaling pathway of this compound-mediated neuroprotection.
Caption: Workflow for a neuroprotection assay using this compound.
References
- 1. Neuroprotective effect of cellular prion protein (PrPC) is related with activation of alpha7 nicotinic acetylcholine receptor (α7nAchR)-mediated autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neuroprotective effect of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (this compound), a novel alpha7 ligand, is prevented through angiotensin II activation of a tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High content screen microscopy analysis of A beta 1-42-induced neurite outgrowth reduction in rat primary cortical neurons: neuroprotective effects of alpha 7 neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of the JAK2/PI-3K Pathway in Response to TC-1698
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-1698 is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) that has demonstrated neuroprotective effects.[1][2][3] Mechanistic studies have revealed that the therapeutic potential of this compound is linked to its ability to activate the Janus kinase 2/phosphatidylinositol 3-kinase (JAK2/PI-3K) signaling pathway.[1] Activation of this pathway is initiated by the this compound-mediated stimulation of α7 nAChRs, leading to the tyrosine phosphorylation and subsequent activation of JAK2.[1] Activated JAK2 then phosphorylates and activates PI-3K, which in turn triggers a downstream signaling cascade involving key proteins such as Akt and Signal Transducer and Activator of Transcription (STAT) proteins, ultimately promoting cell survival and neuroprotection.
This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the effects of this compound on the JAK2/PI-3K signaling pathway. The provided methodologies will enable researchers to qualitativly and quantitatively assess the phosphorylation status of key proteins within this cascade, thereby elucidating the dose-dependent effects and mechanism of action of this compound.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot analysis investigating the dose-dependent effects of this compound on the phosphorylation of key proteins in the JAK2/PI-3K pathway in a relevant cell line (e.g., PC12 cells). Data is presented as the fold change in the ratio of phosphorylated protein to total protein, normalized to the vehicle control.
| Target Protein | This compound Concentration (µM) | Fold Change (Phospho/Total Protein) |
| p-JAK2 (Tyr1007/1008) | 0 (Vehicle) | 1.0 |
| 0.1 | 1.8 | |
| 1.0 | 3.5 | |
| 10.0 | 5.2 | |
| p-PI3K p85 (Tyr458) | 0 (Vehicle) | 1.0 |
| 0.1 | 1.5 | |
| 1.0 | 2.8 | |
| 10.0 | 4.1 | |
| p-Akt (Ser473) | 0 (Vehicle) | 1.0 |
| 0.1 | 1.6 | |
| 1.0 | 3.1 | |
| 10.0 | 4.5 | |
| p-STAT3 (Tyr705) | 0 (Vehicle) | 1.0 |
| 0.1 | 1.3 | |
| 1.0 | 2.5 | |
| 10.0 | 3.8 |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Cell Culture and Treatment with this compound
1.1. Cell Line: PC12 (rat pheochromocytoma) cells are a suitable model as they endogenously express α7 nAChRs and have been used in studies demonstrating the neuroprotective effects of nicotinic agonists.[1]
1.2. Culture Conditions: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
1.3. This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in serum-free culture medium to achieve the desired final concentrations (e.g., 0.1, 1.0, 10.0 µM). The final DMSO concentration in the culture medium should be less than 0.1%.
1.4. Treatment:
- Seed PC12 cells in 6-well plates and grow to 70-80% confluency.
- Prior to treatment, starve the cells in serum-free medium for 2-4 hours.
- Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 15-30 minutes) to observe acute signaling events.
Lysate Preparation
2.1. After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
2.2. Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride) to each well.
2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
2.4. Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.
2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
2.6. Carefully collect the supernatant containing the total protein and transfer it to a new tube. Avoid disturbing the pellet.
Protein Quantification
3.1. Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
3.2. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE and Electrotransfer
4.1. Prepare protein samples for electrophoresis by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
4.2. Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.
4.3. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
4.4. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
Immunoblotting
5.1. Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
5.2. Primary Antibody Incubation:
- Dilute the primary antibodies against the target proteins (e.g., rabbit anti-phospho-JAK2 (Tyr1007/1008), rabbit anti-JAK2, rabbit anti-phospho-PI3K p85 (Tyr458), rabbit anti-PI3K p85, rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt, rabbit anti-phospho-STAT3 (Tyr705), and rabbit anti-STAT3) in blocking buffer according to the manufacturer's recommendations.
- Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
5.3. Washing: Wash the membrane three times for 10 minutes each with TBST.
5.4. Secondary Antibody Incubation:
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
Detection and Data Analysis
6.1. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
6.2. Incubate the membrane with the ECL substrate for 1-5 minutes.
6.3. Capture the chemiluminescent signal using a digital imaging system or X-ray film.
6.4. Stripping and Reprobing: To detect total protein levels on the same membrane, the membrane can be stripped of the phospho-specific antibodies using a mild stripping buffer and then re-probed with antibodies against the total forms of the proteins of interest.
6.5. Densitometry Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein band to the corresponding total protein band. Express the results as a fold change relative to the vehicle-treated control.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for investigating the impact of this compound on the JAK2/PI-3K signaling pathway. By employing Western blot analysis with phospho-specific antibodies, researchers can effectively characterize the activation of this key neuroprotective pathway and gain valuable insights into the molecular mechanisms underlying the therapeutic effects of this compound. This information is crucial for the continued development and evaluation of α7 nAChR agonists as potential treatments for neurodegenerative diseases.
References
Troubleshooting & Optimization
TC-1698 Technical Support Center: Solubility and Handling Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility of TC-1698 in DMSO and aqueous buffers. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful preparation and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound dihydrochloride is dimethyl sulfoxide (DMSO). It is reported to be soluble in DMSO.[1]
Q2: What is the expected solubility of this compound dihydrochloride in DMSO and aqueous buffers?
A2: Quantitative solubility data for this compound is not widely published. However, based on information from suppliers and data for structurally related compounds, the following table provides an estimate of solubility.
| Solvent | Reported Solubility (this compound or similar compounds) |
| DMSO | Soluble[1] (Potentially up to 100 mM, based on similar compounds) |
| Water | Significantly lower than in DMSO. For a similar compound, 5 mM with gentle warming and 10 mM with sonication has been reported. |
| PBS (Phosphate Buffered Saline) | Data not available, but expected to be low and similar to water. Precipitation may occur when diluting a DMSO stock solution. |
Q3: How should I store this compound solutions?
A3: Store this compound as a solid at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks).[1] Stock solutions in DMSO should be stored at -20°C for long-term storage and at 0-4°C for short-term use.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Experimental Protocols and Methodologies
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound dihydrochloride (Molar Mass: 275.22 g/mol ) in DMSO.
Materials:
-
This compound dihydrochloride powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Carefully weigh out the desired amount of this compound dihydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.75 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a water bath (37°C) for 5-10 minutes can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C.
Protocol 2: Preparation of a Diluted this compound Working Solution in Aqueous Buffer
This protocol outlines the dilution of a DMSO stock solution into an aqueous buffer (e.g., PBS) for use in cell-based assays.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Pre-warmed aqueous buffer (e.g., PBS or cell culture medium)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Pre-warm Buffer: Warm the aqueous buffer to 37°C to aid in solubility.
-
Serial Dilution (Recommended): To minimize precipitation, it is advisable to perform serial dilutions rather than a single large dilution.
-
Dilution Step: Add a small volume of the this compound DMSO stock solution to the pre-warmed aqueous buffer while vortexing gently. For example, to prepare a 10 µM working solution from a 10 mM stock, you can add 1 µL of the stock to 999 µL of buffer.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
Use Immediately: It is recommended to use the freshly prepared aqueous working solution immediately to minimize the risk of precipitation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of this compound exceeds its solubility limit in the aqueous buffer. | - Perform serial dilutions instead of a single large dilution.- Pre-warm the aqueous buffer to 37°C before adding the DMSO stock.- Increase the final volume of the aqueous buffer to lower the final concentration of this compound.- Consider using a solubilizing agent, such as a cyclodextrin, if compatible with your experimental system. |
| Compound does not fully dissolve in DMSO | The concentration is too high, or the compound requires more energy to dissolve. | - Gently warm the solution in a 37°C water bath for 5-10 minutes.- Briefly sonicate the solution.- If the compound still does not dissolve, consider preparing a lower concentration stock solution. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or repeated freeze-thaw cycles. | - Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.- Ensure the solid compound and stock solutions are stored at the recommended temperatures.[1] |
Signaling Pathway and Experimental Workflow
This compound is a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[2] Its binding to the receptor activates the Janus kinase 2 (JAK2)/phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is known to have neuroprotective effects.[2]
Caption: this compound signaling pathway.
Caption: Experimental workflow for using this compound.
References
Stability of TC-1698 in solution for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of TC-1698 in long-term experiments, with a focus on its stability in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective partial agonist for the α7 subtype of neural nicotinic acetylcholine receptors (nAChRs).[1][2] Its mechanism of action involves binding to and activating α7-nAChRs, which are ligand-gated ion channels. This activation leads to the initiation of downstream signaling cascades, notably the Janus kinase 2 (JAK2)/phosphatidylinositol-3-kinase (PI-3K) pathway, which is associated with neuroprotective effects.[3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. Recommendations for both solid form and stock solutions are summarized in the table below.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the solid compound in high-purity DMSO to your desired concentration, for example, 10 mM. Ensure the compound is fully dissolved by vortexing. Store the stock solution in small aliquots to avoid repeated freeze-thaw cycles.
Q4: How stable is this compound in a DMSO stock solution?
A4: While specific long-term stability data for this compound in DMSO is not extensively published, general studies on small molecules in DMSO suggest that many compounds remain stable for years when stored at -20°C. However, for long-term experiments, it is best practice to prepare fresh stock solutions or to perform periodic quality control of your stock.
Q5: Can I store this compound solutions in aqueous buffers or cell culture media?
A5: The stability of this compound in aqueous solutions, such as buffers and cell culture media, is expected to be lower than in DMSO. It is strongly recommended to prepare fresh dilutions in your experimental buffer or media from a DMSO stock solution immediately before each experiment. For long-term experiments involving continuous exposure, it is critical to determine the stability of this compound in your specific medium and under your experimental conditions (e.g., temperature, pH).
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Notes |
| Solid Powder | N/A | -20°C | Months to Years | Protect from light. |
| 0 - 4°C | Days to Weeks | Dry and dark conditions. | ||
| Stock Solution | DMSO | -20°C | Months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| 0 - 4°C | Days to a Week | For short-term use. |
Table 2: Example Stability of a Small Molecule in Solution at 37°C (Hypothetical Data)
| Time (hours) | Concentration in DMSO Stock (mM) | % Remaining in Cell Culture Medium |
| 0 | 10.0 | 100% |
| 2 | 10.0 | 98% |
| 6 | 9.9 | 92% |
| 12 | 9.9 | 85% |
| 24 | 9.8 | 75% |
| 48 | 9.8 | 60% |
| This table is for illustrative purposes. Users should generate their own stability data for this compound in their specific experimental setup. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Solution
This protocol outlines a method to determine the stability of this compound in your experimental solution (e.g., cell culture medium) over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
High-purity DMSO
-
Your experimental aqueous buffer or cell culture medium
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with a modifier like formic acid)
-
Temperature-controlled incubator (e.g., 37°C)
-
Autosampler vials
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution to your final experimental concentration (e.g., 10 µM) in your pre-warmed experimental buffer or medium.
-
Time Zero Sample: Immediately take an aliquot of the working solution, and if necessary, quench any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile. This will be your t=0 sample.
-
Incubation: Place the remaining working solution in a temperature-controlled incubator set to your experimental temperature (e.g., 37°C).
-
Collect Time Points: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect aliquots of the incubated solution and process them as in step 3.
-
HPLC Analysis: Analyze all samples by HPLC. The peak area of the parent this compound compound will be used to determine its concentration.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. Plot the percentage remaining versus time to determine the degradation rate.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for assessing this compound stability.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Loss of compound activity in a cell-based assay | 1. Degradation in culture medium: this compound may not be stable under your specific experimental conditions (temperature, pH, media components).2. Adsorption to plasticware: The compound may adhere to the surfaces of plates or tubes.3. Incorrect concentration: Errors in dilution or degradation of stock solution. | 1. Perform a stability study of this compound in your culture medium (see Protocol 1). Prepare fresh dilutions for each experiment.2. Use low-binding plasticware. Include a small amount of a non-ionic surfactant if compatible with your assay.3. Verify the concentration of your stock solution. Prepare fresh stock solutions periodically. |
| High variability between replicate experiments | 1. Inconsistent solution preparation: Variations in pipetting or dilutions.2. Cell passage number: Receptor expression levels may vary with cell passage.3. Inconsistent incubation times: Variations in the timing of compound addition or assay readout. | 1. Use calibrated pipettes and be meticulous with dilutions. Prepare a master mix of the working solution for each experiment.2. Use cells within a defined passage number range for all experiments.3. Standardize all incubation times and experimental procedures. |
| Precipitate forms in the working solution | 1. Poor aqueous solubility: The concentration of this compound may be too high for the aqueous medium.2. Solvent carryover: Too much DMSO from the stock solution may cause precipitation when added to the aqueous medium. | 1. Lower the final concentration of this compound. Ensure the final DMSO concentration is low (typically <0.5%).2. Keep the volume of DMSO stock added to the aqueous medium to a minimum. |
| Unexpected or off-target effects | 1. Compound concentration is too high: At high concentrations, this compound may interact with other receptors or cellular targets.2. Contamination: The compound or solutions may be contaminated. | 1. Perform a dose-response curve to determine the optimal concentration range for specific α7-nAChR activation.2. Use sterile techniques for all solution preparations. Filter-sterilize your final working solution if appropriate for your experiment. |
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The neuroprotective effect of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (this compound), a novel alpha7 ligand, is prevented through angiotensin II activation of a tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting TC-1698 Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TC-1698 in electrophysiology experiments. This compound is a selective partial agonist for the α7 subtype of neural nicotinic acetylcholine receptors (nAChRs) and is noted for its neuroprotective effects. Proper electrophysiological recording techniques are crucial for elucidating its mechanism of action and potential therapeutic applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). Its primary mechanism of action is to bind to and activate these receptors, which are ligand-gated ion channels permeable to cations, including Na⁺ and Ca²⁺. This activation leads to neuronal depolarization and downstream signaling cascades. Notably, this compound has been shown to exert neuroprotective effects through the activation of the Janus kinase 2 (JAK2)/phosphatidylinositol 3-kinase (PI3K) signaling pathway.
Q2: What are the typical concentrations of this compound used in electrophysiology experiments?
A2: The effective concentration of this compound can vary depending on the experimental preparation (e.g., cell culture, acute brain slices) and the specific research question. Based on available data for its effects on recombinant receptors, a starting concentration range of 0.1 µM to 10 µM is recommended for exploratory experiments in brain slices. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific preparation and endpoint.
| Receptor Type | EC₅₀ |
| Monkey α7 nAChR | 0.16 µM |
| Human α7 nAChR | 0.46 µM |
Q3: What type of neuronal response should I expect to see when applying this compound?
A3: Application of this compound is expected to evoke an inward current in neurons expressing α7 nAChRs when voltage-clamped at a negative holding potential (e.g., -70 mV). In current-clamp mode, this should result in a membrane depolarization, which may be sufficient to trigger action potentials. The kinetics of α7 nAChR-mediated currents are typically rapid, with a fast activation and desensitization profile.
Troubleshooting Guide
Issue 1: No discernible response to this compound application.
| Possible Cause | Troubleshooting Step |
| Low or absent α7 nAChR expression in the recorded neurons. | - Verify from literature or through immunohistochemistry/in-situ hybridization that the targeted neuronal population expresses α7 nAChRs. - Consider using a positive control, such as a known α7 nAChR agonist (e.g., choline or PNU-282987), to confirm receptor presence and functionality. |
| Incorrect drug concentration or degradation. | - Prepare fresh solutions of this compound for each experiment. - Perform a concentration-response experiment to ensure the used concentration is within the effective range. |
| Rapid receptor desensitization. | - α7 nAChRs are known to desensitize rapidly. Ensure your drug application system allows for rapid solution exchange to capture the peak response. - Consider co-application with a positive allosteric modulator (PAM) of α7 nAChRs, which can reduce desensitization and potentiate the response. |
| Poor slice health or recording conditions. | - Ensure brain slices are healthy and well-oxygenated. - Check the quality of your recording, including seal resistance, access resistance, and holding current stability. |
Issue 2: The recorded response to this compound is smaller than expected.
| Possible Cause | Troubleshooting Step |
| Suboptimal drug concentration. | - Increase the concentration of this compound in a stepwise manner to determine the optimal dose for your preparation. |
| Partial agonism of this compound. | - As a partial agonist, this compound may not elicit the same maximal response as a full agonist. Compare the response to a full α7 nAChR agonist if available. |
| Voltage-clamp errors. | - Ensure your voltage clamp is adequately controlling the membrane potential, especially for large and fast currents. Poor space clamp in neurons with extensive dendritic arbors can lead to an underestimation of the current amplitude. |
| Run-down of the response. | - Monitor the response to a stable concentration of this compound over time. If the response diminishes with repeated applications, this may indicate receptor run-down or cell health degradation. Allow for sufficient washout periods between applications. |
Issue 3: Increased noise or instability in the recording upon this compound application.
| Possible Cause | Troubleshooting Step |
| Perfusion system artifacts. | - Ensure that the switch in perfusion solutions is not introducing mechanical or electrical artifacts. A stable and grounded perfusion system is critical. |
| Off-target effects. | - While this compound is selective for α7 nAChRs, at high concentrations, off-target effects cannot be entirely ruled out. Try to use the lowest effective concentration. - Use a selective α7 nAChR antagonist (e.g., methyllycaconitine) to confirm that the observed response is mediated by α7 nAChRs. |
| Network effects. | - Activation of α7 nAChRs on presynaptic terminals can modulate neurotransmitter release, leading to secondary, polysynaptic activity that can appear as noise or instability. This can be tested by applying synaptic blockers (e.g., APV, CNQX, picrotoxin). |
Experimental Protocols
Whole-Cell Patch-Clamp Recording from Acute Brain Slices
This protocol provides a general framework for recording this compound-induced currents from neurons in acute brain slices.
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) slicing solution (e.g., a sucrose-based or NMDG-based aCSF).
-
Rapidly dissect the brain and prepare 250-350 µm thick slices in ice-cold slicing solution using a vibratome.
-
Transfer slices to a recovery chamber with oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using an upright microscope with DIC optics.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-6 MΩ.
-
Fill pipettes with an appropriate internal solution (e.g., a potassium-gluconate-based solution for current-clamp or a cesium-based solution for voltage-clamp).
-
-
Data Acquisition:
-
Establish a giga-ohm seal (>1 GΩ) on a healthy-looking neuron.
-
Rupture the membrane to obtain the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at -70 mV to record inward currents.
-
Obtain a stable baseline recording for several minutes before drug application.
-
Apply this compound via the perfusion system at the desired concentration.
-
Wash out the drug and allow for recovery before subsequent applications.
-
Visualizations
Technical Support Center: Preventing TC-1698-Induced Receptor Desensitization
This technical support center is designed for researchers, scientists, and drug development professionals investigating the effects of TC-1698, a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3][4] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you understand and mitigate this compound-induced receptor desensitization in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective partial agonist for the α7 subtype of neural nicotinic acetylcholine receptors (nAChRs).[2][3][4] It binds to and activates these receptors, which are ligand-gated ion channels, leading to an influx of cations (primarily Ca2+) and subsequent modulation of downstream signaling pathways, such as the JAK2/PI-3K cascade.[5] this compound has been investigated for its neuroprotective effects, particularly in the context of Alzheimer's disease research.[3][6]
Q2: What is receptor desensitization and why is it a concern when working with this compound?
A2: Receptor desensitization is a process where a receptor's response to a ligand is diminished or abolished after prolonged or repeated exposure to that ligand.[7] For α7 nAChRs, prolonged exposure to an agonist like this compound can cause the receptor to enter a non-conducting, desensitized state.[8][9] This is a critical consideration in experimental design, as it can lead to a time-dependent decrease in the observed signal, which might be misinterpreted as low compound efficacy or antagonism.
Q3: How can I prevent or minimize this compound-induced desensitization in my experiments?
A3: Completely preventing desensitization can be challenging, but it can be minimized by:
-
Optimizing Agonist Concentration: Use the lowest concentration of this compound that elicits a robust and reproducible response.
-
Controlling Exposure Time: Limit the duration of this compound application to the minimum time required to observe the desired effect.
-
Utilizing Positive Allosteric Modulators (PAMs): Type II PAMs, such as PNU-120596, can reactivate desensitized α7 nAChRs and may be used to maintain receptor responsiveness.[10][11]
-
Allowing for Sufficient Washout and Recovery: Ensure adequate time between agonist applications for the receptors to resensitize.
Q4: What is the expected time course for α7 nAChR desensitization and resensitization?
A4: The onset of desensitization for α7 nAChRs upon agonist application is rapid, often occurring within seconds to minutes.[7] The recovery from desensitization (resensitization) can be a much slower process and is highly dependent on the specific agonist and experimental conditions. For some α7 nAChR agonists, a stable desensitized state can persist.[10] It is crucial to empirically determine the desensitization and resensitization kinetics in your specific experimental system.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Rapid loss of signal upon repeated this compound application. | Receptor desensitization due to prolonged or high-concentration agonist exposure. | - Perform a dose-response and time-course experiment to identify the optimal this compound concentration and exposure duration. - Increase the washout time between applications. - Consider co-application with a Type II PAM to maintain receptor activity. |
| High variability in responses between experiments. | - Inconsistent cell health or passage number. - Degradation of this compound stock solution. - Incomplete washout of this compound leading to persistent desensitization. | - Maintain consistent cell culture conditions, including seeding density and passage number. - Prepare fresh this compound dilutions for each experiment from a frozen stock. - Extend the duration and increase the volume of washout steps. |
| No response to this compound in a cell line expected to express α7 nAChRs. | - Low or absent α7 nAChR expression. - Suboptimal assay conditions (e.g., buffer composition, temperature). | - Verify α7 nAChR expression using RT-qPCR, Western blot, or a radioligand binding assay. - Optimize assay parameters, including buffer components (e.g., Ca2+ concentration) and temperature. |
Quantitative Data Summary
The following table summarizes hypothetical data illustrating the effect of a Type II PAM on this compound-induced desensitization.
| Condition | This compound EC50 (µM) | Maximum Response (% of initial) | Desensitization Rate (t1/2 in sec) |
| This compound alone | 0.5 | 100 (initial), <10 (after 5 min) | 60 |
| This compound + Type II PAM (e.g., PNU-120596) | 0.2 | 95 (sustained) | > 1800 |
Experimental Protocols
Protocol 1: Calcium Imaging Assay to Assess α7 nAChR Desensitization
Objective: To measure the kinetics of this compound-induced desensitization and the effect of a PAM.
Materials:
-
Cells expressing α7 nAChRs (e.g., HEK293-α7, SH-SY5Y)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
α7 nAChR Type II PAM (e.g., PNU-120596)
-
Balanced salt solution (e.g., HBSS)
-
Fluorescence plate reader or microscope with calcium imaging capabilities
Methodology:
-
Cell Preparation: Seed cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Load cells with Fluo-4 AM according to the manufacturer's protocol.
-
Baseline Measurement: Measure baseline fluorescence for 1-2 minutes.
-
Initial Stimulation: Add this compound at a predetermined EC80 concentration and record the peak fluorescence response.
-
Desensitization: Continue to record the fluorescence signal for 5-10 minutes to observe the decay in the signal, indicating desensitization.
-
Washout: Thoroughly wash the cells with HBSS to remove this compound.
-
Recovery: Incubate the cells in HBSS for varying periods (e.g., 5, 15, 30 minutes) to allow for receptor resensitization.
-
Second Stimulation: Re-apply the same concentration of this compound and measure the response.
-
PAM Co-application (optional): Repeat the experiment, but co-apply the Type II PAM with this compound during the initial stimulation.
-
Data Analysis: Quantify the peak fluorescence intensity for each stimulation. Express the second response as a percentage of the first to determine the extent of desensitization and recovery.
Protocol 2: Radioligand Binding Assay to Measure Receptor Internalization
Objective: To quantify the number of cell surface α7 nAChRs following prolonged exposure to this compound.
Materials:
-
Cells expressing α7 nAChRs
-
This compound
-
Radiolabeled α7 nAChR antagonist (e.g., [³H]-Methyllycaconitine)
-
Binding buffer
-
Scintillation counter
Methodology:
-
Cell Treatment: Treat cells with a high concentration of this compound for various durations (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
Washing: Place cells on ice and wash extensively with ice-cold buffer to remove this compound.
-
Radioligand Incubation: Incubate the cells with a saturating concentration of the radiolabeled antagonist at 4°C to label surface receptors.
-
Washing: Wash away unbound radioligand with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: A decrease in specific binding of the radiolabeled antagonist in this compound-treated cells compared to untreated cells indicates receptor internalization.
Visualizations
Caption: Signaling pathway of this compound and the process of receptor desensitization.
Caption: Workflow for assessing this compound-induced receptor desensitization.
Caption: A troubleshooting decision tree for reduced signal with this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [medbox.iiab.me]
- 5. The neuroprotective effect of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (this compound), a novel alpha7 ligand, is prevented through angiotensin II activation of a tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Homologous desensitization - Wikipedia [en.wikipedia.org]
- 8. Desensitization of Nicotinic Acetylcholine Receptors as a Strategy for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable desensitization of α7 nicotinic acetylcholine receptors by NS6740 requires interaction with S36 in the orthosteric agonist binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation and Desensitization of Nicotinic α7-type Acetylcholine Receptors by Benzylidene Anabaseines and Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation and desensitization of nicotinic alpha7-type acetylcholine receptors by benzylidene anabaseines and nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell viability issues with TC-1698 treatment
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues during experiments with TC-1698.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a partial agonist for the α7 subtype of neural nicotinic acetylcholine receptors (α7 nAChR).[1][2] Its primary mechanism of action involves binding to and activating α7 nAChRs, which can lead to neuroprotective effects.[2][3]
Q2: How does this compound impact cell viability?
This compound is generally reported to have neuroprotective effects, thereby promoting cell viability in the presence of insults like β-amyloid (Aβ).[3] It achieves this by activating the Janus kinase 2 (JAK2)/phosphatidylinositol-3-kinase (PI-3-K) signaling pathway, which is a pro-survival pathway.[3] However, unexpected decreases in cell viability or inconsistent results can occur due to various experimental factors.
Q3: What are the known signaling pathways affected by this compound?
This compound treatment activates the pro-survival JAK2/PI-3K/Akt signaling cascade.[3] This pathway is crucial for its neuroprotective effects. Conversely, the activity of this compound can be antagonized by the activation of the protein tyrosine phosphatase SHP-1, which can be triggered by factors such as Angiotensin II.[3]
Troubleshooting Guide: Cell Viability Issues with this compound
This guide addresses common issues researchers may face that can be misinterpreted as direct cytotoxicity of this compound.
Issue 1: Decreased or No Neuroprotective Effect Observed
You are treating your neuronal cells with an insult (e.g., Aβ) and expect this compound to improve cell viability, but you observe no significant improvement or even a decrease in viability compared to the insult-only control.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and insult. |
| Incorrect Timing of Treatment | Optimize the pre-treatment duration with this compound before introducing the cellular insult. |
| Cell Culture Conditions | Ensure consistent cell passage number and seeding density. High passage numbers can lead to altered receptor expression and signaling responses.[4] |
| Presence of Antagonistic Factors | Check for the presence of factors in your culture medium (e.g., components in serum) that might activate pathways counteracting this compound's effect, such as the Angiotensin II/SHP-1 pathway.[3] |
| Compound Stability and Solubility | Prepare fresh this compound solutions for each experiment. Visually inspect for any precipitation.[4][5] |
Hypothetical Dose-Response Data for this compound Neuroprotection:
| This compound Concentration (nM) | Cell Viability (% of Control) with Aβ insult |
| 0 | 50% |
| 1 | 55% |
| 10 | 75% |
| 100 | 85% |
| 1000 | 80% |
| 10000 | 60% |
Issue 2: High Variability in Cell Viability Readouts Between Replicates
You are observing inconsistent results in your cell viability assays (e.g., MTT, CellTiter-Glo) across replicate wells treated with this compound.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding.[4] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Improper Compound Dilution and Mixing | Perform serial dilutions carefully and ensure thorough mixing of this compound in the culture medium before adding to the cells. |
| Assay-Specific Issues | For MTT assays, ensure complete solubilization of formazan crystals. For luminescence-based assays, allow plates to equilibrate to room temperature before reading. |
| Solvent (e.g., DMSO) Concentration | Ensure the final concentration of the solvent is consistent across all wells and is below a toxic threshold (typically <0.5%).[4][5] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration for Neuroprotection using MTT Assay
-
Cell Seeding: Seed neuronal cells (e.g., PC12) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing different concentrations of this compound (e.g., 0, 1, 10, 100, 1000, 10000 nM). Incubate for 1-2 hours.
-
Cellular Insult: Add the neurotoxic agent (e.g., 10 µM Aβ peptide) to the wells already containing this compound.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: this compound signaling pathway leading to neuroprotection.
Caption: Troubleshooting workflow for this compound cell viability experiments.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The neuroprotective effect of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (this compound), a novel alpha7 ligand, is prevented through angiotensin II activation of a tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: TC-1698 Neuroprotection Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in TC-1698 neuroprotection assays.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our neuroprotection assay results with this compound. What are the potential causes?
High variability in neuroprotection assays can stem from several factors. It is crucial to meticulously control each step of your experimental workflow. Key areas to investigate include:
-
Cell Culture Conditions:
-
Cell Line Integrity: Ensure you are using a consistent and low-passage number for your cells (e.g., PC12, SH-SY5Y). High-passage cells can exhibit altered morphology, growth rates, and protein expression, including the α7 nicotinic acetylcholine receptor (α7 nAChR), the target of this compound.
-
Cell Health: Use cells that are in the logarithmic growth phase and avoid using cultures that are over-confluent, as this can lead to spontaneous cell death.
-
Differentiation State: For cell lines like PC12, ensure a consistent and complete differentiation into a neuronal phenotype, as this can impact receptor expression and signaling.[1][2][3]
-
-
Reagent Preparation and Handling:
-
This compound Stability: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment to avoid degradation. Avoid repeated freeze-thaw cycles.
-
Neurotoxin Preparation: If using amyloid-beta (Aβ) peptides, ensure proper preparation to achieve the desired oligomeric state, as this is critical for inducing consistent neurotoxicity.[4][5][6] The aggregation state of Aβ can be highly variable and time-dependent.[6][7]
-
Reagent Temperature: Ensure all reagents are at the appropriate temperature before adding them to the cells.
-
-
Assay-Specific Issues:
-
Pipetting Accuracy: Inaccurate pipetting can lead to significant well-to-well variability. Calibrate your pipettes regularly.
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate reagents and affect cell viability. To mitigate this, consider not using the outer wells for experimental samples and instead fill them with sterile media or PBS.
-
Q2: Our MTT assay results are not correlating with cell death observed under the microscope. Why might this be?
The MTT assay measures mitochondrial reductase activity, which is an indicator of metabolic activity, not a direct measure of cell viability. Several factors can lead to discrepancies between MTT results and observed cell death:
-
Compound Interference: this compound or other compounds in your media could directly interfere with the MTT reagent or alter the metabolic state of the cells without affecting viability.
-
Mitochondrial Dysfunction: The neurotoxic insult or the experimental compound might be affecting mitochondrial function without causing immediate cell death, leading to reduced MTT reduction.
-
Timing of Assay: The timing of the MTT assay is crucial. A reduction in metabolic activity may precede the morphological signs of cell death.
It is highly recommended to use a secondary, complementary assay to confirm cell viability, such as the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, or direct cell counting with a viability dye like trypan blue.[4][8]
Q3: We are seeing high background in our LDH assay. What can we do to reduce it?
High background in an LDH assay can obscure the signal from experimentally induced cytotoxicity. Common causes and solutions include:
-
Serum in Media: The serum used to supplement cell culture media contains endogenous LDH, which can contribute to high background levels.[1] Consider using a serum-free medium during the LDH assay or reducing the serum concentration.[1]
-
Phenol Red: The phenol red in some culture media can interfere with the absorbance readings of the formazan product in the LDH reaction. Using a phenol red-free medium during the assay is recommended.
-
Cell Handling: Overly vigorous pipetting or washing steps can cause mechanical damage to the cell membranes, leading to premature LDH release. Handle cells gently.
-
Contamination: Microbial contamination can contribute to LDH levels in the culture supernatant. Ensure aseptic techniques are followed.
Troubleshooting Guides
Inconsistent Neuroprotective Effect of this compound
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No or low neuroprotective effect observed | Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a protective effect. | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and neurotoxic insult. |
| Ineffective Neurotoxic Insult: The concentration or preparation of the neurotoxin (e.g., Aβ) may not be causing a consistent and appropriate level of cell death (aim for 30-50% cell death in control wells). | Titrate the concentration of the neurotoxic agent. Ensure proper preparation and aggregation of Aβ peptides if used.[4][5][6] | |
| Low α7 nAChR Expression: The cell line may have low endogenous expression of the α7 nAChR, the target of this compound. | Confirm α7 nAChR expression in your cell line using RT-PCR or Western blotting. Consider using a cell line known to express functional α7 nAChRs, such as PC12 or SH-SY5Y.[9] | |
| High degree of variability between experiments | Cell Passage Number: Using cells at different passage numbers between experiments can introduce variability. | Maintain a consistent and low passage number for all experiments. |
| Inconsistent Incubation Times: Variations in incubation times for cell seeding, compound treatment, and neurotoxin exposure can affect results. | Standardize all incubation times across all experiments. | |
| Reagent Instability: Degradation of this compound or the neurotoxin can lead to inconsistent results. | Prepare fresh reagents for each experiment and store stock solutions appropriately. |
Issues with Cell Viability Assays (MTT & LDH)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| MTT Assay: Low absorbance readings in positive control wells | Insufficient Cell Number: The initial cell seeding density may be too low. | Optimize the cell seeding density for your specific cell line. |
| Low Metabolic Activity: The cells may have low metabolic activity. | Increase the incubation time with the MTT reagent. | |
| Incomplete Solubilization of Formazan: The formazan crystals may not be fully dissolved. | Ensure complete dissolution by increasing shaking time or gently pipetting. | |
| MTT Assay: Inconsistent results between replicate wells | Uneven Cell Seeding: A non-homogenous cell suspension can lead to uneven cell distribution. | Ensure a single-cell suspension before seeding. |
| Pipetting Errors: Inaccurate pipetting can lead to variability. | Calibrate and use pipettes correctly. | |
| Edge Effect: Evaporation from wells at the edge of the plate can concentrate reagents. | Avoid using the outer wells of the 96-well plate for experimental samples.[1] | |
| LDH Assay: High background LDH activity in control wells | Serum in Culture Medium: Serum contains LDH which can increase background.[1] | Use a serum-free medium for the assay or reduce the serum concentration.[1] |
| Cell Damage During Handling: Forceful pipetting can damage cell membranes. | Handle cells gently during media changes and reagent addition. | |
| LDH Assay: Low or no signal in the maximum LDH release control | Incomplete Cell Lysis: The lysis solution may not have effectively lysed all cells. | Ensure the lysis solution is added correctly and mixed thoroughly. |
Experimental Protocols
General Experimental Workflow for this compound Neuroprotection Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your cell line and experimental conditions.
Caption: General workflow for a this compound neuroprotection assay.
Detailed Methodologies:
-
PC12 Cell Culture and Differentiation:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.
-
For differentiation, seed cells on collagen-coated plates and treat with 50-100 ng/mL Nerve Growth Factor (NGF) for 5-7 days.[1][2][8] Replace the medium with fresh NGF-containing medium every 2-3 days.[1]
-
-
Preparation of Aβ1-42 Oligomers:
-
Neuroprotection Assay:
-
Seed differentiated PC12 cells in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Add the prepared Aβ1-42 oligomers to the wells to induce neurotoxicity.
-
Incubate for 24-48 hours.
-
Perform MTT or LDH assays to assess cell viability.
-
-
MTT Assay Protocol:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.[10]
-
-
LDH Assay Protocol:
-
Carefully collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's protocol.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add the stop solution and measure the absorbance at 490 nm.[11]
-
Data Presentation
Quantitative data from neuroprotection assays should be summarized in a clear and structured format. Below is a template table for presenting your results.
| Treatment Group | This compound Conc. (µM) | Neurotoxin Conc. (µM) | Cell Viability (% of Control) | LDH Release (% of Max) |
| Vehicle Control | 0 | 0 | 100 ± 5.2 | 5 ± 1.8 |
| Neurotoxin Only | 0 | 10 | 45 ± 6.8 | 85 ± 7.3 |
| This compound (Low) + Neurotoxin | 1 | 10 | 60 ± 5.9 | 65 ± 6.1 |
| This compound (Mid) + Neurotoxin | 10 | 10 | 78 ± 4.5 | 40 ± 5.5 |
| This compound (High) + Neurotoxin | 50 | 10 | 85 ± 3.9 | 25 ± 4.2 |
Data are represented as mean ± standard deviation.
Signaling Pathways
This compound-Mediated Neuroprotective Signaling Pathway
This compound is an agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). Its neuroprotective effects are primarily mediated through the activation of the Janus kinase 2 (JAK2) and phosphatidylinositol 3-kinase (PI3K) signaling cascade.[6][12]
Caption: this compound activates the JAK2/PI-3K pathway via α7 nAChR.
This pathway can be antagonized by Angiotensin II, which activates the AT2 receptor, leading to the activation of the tyrosine phosphatase SHP-1, which in turn inhibits JAK2.[6][12] Understanding this pathway is crucial for troubleshooting, as factors interfering with any of these components could lead to inconsistent results. For instance, endogenous Angiotensin II in the culture system could dampen the neuroprotective effect of this compound.
References
- 1. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. jneurosci.org [jneurosci.org]
- 8. benchchem.com [benchchem.com]
- 9. Sample Gradient Color Schemes | Graphviz [graphviz.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The neuroprotective effect of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (this compound), a novel alpha7 ligand, is prevented through angiotensin II activation of a tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TC-1698 and α7 nAChR Agonist Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in TC-1698 agonist activity between different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR).[1] Its primary mechanism involves binding to and activating this receptor, which is a ligand-gated ion channel with high permeability to calcium ions (Ca²+).[2][3] Activation leads to both direct ion influx and the initiation of downstream intracellular signaling cascades.[4]
Q2: What are the major signaling pathways activated by this compound through the α7 nAChR?
A2: Upon activation by an agonist like this compound, the α7 nAChR mediates signaling through two main routes:
-
Ionotropic Pathway: Direct influx of cations, primarily Ca²+, which rapidly depolarizes the cell and can trigger various calcium-dependent cellular processes.[3]
-
Metabotropic-like Pathway: this compound has been shown to induce neuroprotective effects by activating the Janus kinase 2 (JAK2)/Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade.[4] Other studies have demonstrated that α7 nAChR activation can also lead to the phosphorylation of the extracellular signal-regulated kinase (ERK).
Q3: Why am I observing different potencies (EC₅₀) and efficacies (Eₘₐₓ) for this compound in different cell lines?
A3: Variability in agonist response is a common and expected phenomenon in α7 nAChR research. The primary reasons for this include:
-
Differential Expression of α7 nAChR: Cell lines possess vastly different endogenous levels of α7 nAChR protein.[5]
-
Presence of Chaperone Proteins: The proper assembly and functional expression of α7 nAChR on the cell surface often requires the chaperone protein RIC-3.[6][7] Cell lines lacking sufficient endogenous RIC-3 may fail to express functional receptors.
-
Receptor Desensitization: The α7 nAChR is known for its exceptionally rapid desensitization upon agonist exposure, which can mask the true efficacy of a compound if not accounted for in the experimental design.[6][8][9]
Q4: What are some common cell lines used for α7 nAChR research and what are their key characteristics?
A4: PC12, SH-SY5Y, and HEK293 are frequently used. However, they have critical differences that affect experimental outcomes. Please refer to the Cell Line Characteristics table in the Data Presentation section for a detailed comparison.
Q5: What is a positive allosteric modulator (PAM) and why is it used in α7 nAChR assays?
A5: A Positive Allosteric Modulator (PAM) is a compound that binds to a site on the receptor distinct from the agonist binding site. PAMs for the α7 nAChR, such as PNU-120596, can enhance the receptor's response to an agonist.[10] They are particularly useful for overcoming the rapid desensitization of the α7 nAChR, leading to a more robust and measurable signal in functional assays like calcium imaging and patch-clamp.[10]
Troubleshooting Guide: Inconsistent this compound Activity
This guide addresses common issues encountered during in vitro experiments with this compound.
Problem 1: No observable response or very low potency of this compound in my cell line.
-
Question: Have you confirmed that your cell line expresses functional α7 nAChR?
-
Answer: The level of endogenous α7 nAChR protein can be very low or absent in some cell lines. For example, wild-type HEK293 cells do not form functional α7 nAChRs.[11] SH-SY5Y cells express low levels of endogenous α7 transcripts, while PC12 cells have a more robust endogenous expression.[5][12]
-
Troubleshooting Steps:
-
Verify Receptor Expression: Perform a Western blot or qPCR to confirm the presence of α7 nAChR protein or mRNA in your cell lysate.
-
Use a Control Agonist: Test a well-characterized α7 agonist (e.g., PNU-282987) to see if any response can be elicited.
-
Consider a Different Cell Line: Switch to a cell line known to endogenously express functional α7 nAChR, such as PC12, or use a stably transfected cell line.
-
-
-
Question: Does your cell line express the necessary chaperone protein RIC-3?
-
Answer: Functional expression of α7 nAChR is critically dependent on the chaperone protein RIC-3 in many mammalian cell lines, including HEK293.[6][7] Without RIC-3, the receptor subunits may not fold, assemble, or traffic to the cell surface correctly.
-
Troubleshooting Steps:
-
Check for RIC-3 Expression: Use Western blot or consult protein expression databases (e.g., The Human Protein Atlas) to determine if your cell line expresses RIC-3.[1][13]
-
Co-transfect with RIC-3: If using a recombinant expression system like HEK293, co-transfecting your cells with both the α7 nAChR and RIC-3 is often necessary to achieve functional receptors.[6]
-
-
Problem 2: The response to this compound is highly variable between experiments.
-
Question: Is receptor desensitization affecting your measurements?
-
Answer: The α7 nAChR desensitizes within milliseconds of agonist exposure.[9] If your assay has slow solution exchange or involves pre-incubation steps, you may be measuring a desensitized state, leading to inconsistent and artificially low efficacy readings.
-
Troubleshooting Steps:
-
Use a Positive Allosteric Modulator (PAM): Incorporate a Type II PAM like PNU-120596 into your assay buffer. This will potentiate the agonist response and significantly slow the desensitization rate, leading to a larger and more stable signal.[10]
-
Optimize Agonist Application: Use a rapid perfusion system for techniques like patch-clamp or automated calcium imaging to ensure the agonist reaches the receptors as quickly as possible.
-
Analyze Net Charge in Electrophysiology: For patch-clamp experiments, analyzing the net charge (the integral of the current over time) can provide a more reliable measure of receptor activation than peak current amplitude, which is often truncated by rapid desensitization.
-
-
-
Question: Are your cell culture conditions consistent?
-
Answer: Factors like cell passage number, confluency, and differentiation state can alter receptor expression and signaling pathways, contributing to variability.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent and narrow passage number range for all experiments.
-
Control for Confluency: Seed cells at a consistent density and perform experiments at a standardized level of confluency.
-
Maintain Differentiation State: If using a cell line that can be differentiated (e.g., PC12 with NGF, SH-SY5Y with retinoic acid), ensure the differentiation protocol is followed precisely for every batch.[14][15]
-
-
Data Presentation
Table 1: Characteristics of Common Cell Lines for α7 nAChR Studies
| Cell Line | α7 nAChR Endogenous Expression | RIC-3 Endogenous Expression | Suitability for this compound Studies |
| PC12 (Rat Pheochromocytoma) | Yes (approx. 134 ± 15 fmol·mg⁻¹ protein)[5] | Yes | Good for studying endogenously expressed receptors and downstream signaling like JAK2/Akt pathways. |
| SH-SY5Y (Human Neuroblastoma) | Low (requires overexpression for robust signals)[12][16] | Yes (variable levels reported) | Suitable for stable or transient overexpression studies; allows comparison between low endogenous and high recombinant expression. |
| HEK293 (Human Embryonic Kidney) | No (functional receptors are absent)[11] | No / Very Low [7] | Requires co-transfection of both α7 nAChR and RIC-3 for functional expression; ideal for clean, recombinant systems.[6] |
Table 2: Illustrative Agonist Activity of this compound in Different Cell Line Models
Disclaimer: The following values are illustrative examples based on the known properties of the cell lines and are intended to demonstrate the concept of variability. They are not derived from a single, direct comparative study.
| Cell Line Model | Assay Type | Expected Potency (EC₅₀) | Expected Efficacy (% of Max Response) | Rationale for Expected Outcome |
| PC12 (Endogenous α7) | Calcium Imaging | ~0.5 - 2 µM | Moderate | Endogenous expression provides a physiologically relevant system, but receptor density may limit maximal response. |
| SH-SY5Y (α7 Overexpression) | Calcium Imaging | ~0.2 - 1 µM | High | High receptor density from overexpression leads to increased sensitivity and a larger signal window. |
| HEK293 (α7 + RIC-3 Co-expression) | Patch-Clamp | ~0.1 - 0.5 µM | High | Optimized recombinant system with high expression of functional receptors allows for sensitive detection of agonist activity. |
| HEK293 (α7 only expression) | Calcium Imaging | > 100 µM | No Response | Lack of RIC-3 chaperone prevents proper receptor assembly and surface expression, resulting in no functional response.[6][7] |
Table 3: Reported Agonist Activity of Other α7 nAChR Agonists
| Agonist | Cell/Expression System | Assay | Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Reference |
| GTS-21 (DMXB-A) | Xenopus Oocytes (human α7) | Electrophysiology | 11 µM | 9% | [9] |
| GTS-21 (DMXB-A) | Xenopus Oocytes (rat α7) | Electrophysiology | 5.2 µM | 32% | [9] |
| PNU-282987 | PC12 (rat α7, with PAM) | ERK Phosphorylation | ~3-4 µM | 121% | [5] |
| AZD0328 | Xenopus Oocytes (human α7) | Electrophysiology | 338 nM | 65% | [9] |
| Nicotine | HEK293 (human α7 + RIC-3) | Calcium Imaging | 29.21 µM | Not Reported | [6] |
Experimental Protocols & Visualizations
α7 nAChR Signaling Pathway
The activation of the α7 nAChR by an agonist like this compound initiates both a rapid influx of calcium and the engagement of intracellular kinase cascades.
Caption: Signaling pathways activated by this compound via the α7 nAChR.
Troubleshooting Workflow for Agonist Variability
A logical workflow to diagnose the root cause of inconsistent experimental results.
Caption: A step-by-step workflow for troubleshooting variable agonist activity.
Factors Influencing this compound Activity
This diagram illustrates the key cellular factors that determine the observed agonist response.
Caption: Key cellular and experimental factors that dictate this compound's observed activity.
Detailed Methodologies
Protocol 1: Calcium Imaging Assay for α7 nAChR Activation
This protocol describes a method to measure intracellular calcium changes in response to this compound using a fluorescent indicator.
-
Cell Plating:
-
Seed cells (e.g., SH-SY5Y overexpressing α7, or PC12) onto 96-well black-walled, clear-bottom plates at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate for 24-48 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM at 2-5 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid (2.5 mM) can be included to prevent dye leakage.
-
Aspirate the culture medium from the wells and add 100 µL of the dye loading buffer.
-
Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare a 2X concentrated stock of this compound and control compounds in the assay buffer. A dose-response curve might range from 1 nM to 100 µM.
-
If using a PAM, prepare the 2X compound plate to contain a final concentration of the PAM (e.g., 1-10 µM PNU-120596).
-
-
Fluorescence Measurement:
-
Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4).
-
Configure the instrument to add 100 µL of the 2X compound solution to each well.
-
Continue recording the fluorescence signal for at least 60-180 seconds to capture the peak response and subsequent signal decay.
-
-
Data Analysis:
-
The response is typically calculated as the change in fluorescence (ΔF) over the initial baseline fluorescence (F₀).
-
Plot the peak ΔF/F₀ against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.
-
Protocol 2: Western Blot for JAK2 and Akt Phosphorylation
This protocol is designed to detect the activation of the PI3K/Akt pathway downstream of α7 nAChR in a cell line like PC12.
-
Cell Treatment:
-
Plate PC12 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment to reduce baseline kinase activity.
-
Treat cells with this compound at the desired concentration (e.g., 10 µM) for a short time course (e.g., 0, 2, 5, 10, 30 minutes). Include a negative control (vehicle) and a positive control (e.g., nicotine).
-
-
Cell Lysis:
-
Immediately after treatment, place plates on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation states).
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Electrotransfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated JAK2 (p-JAK2) or phosphorylated Akt (p-Akt, Ser473) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
To normalize, strip the membrane and re-probe with antibodies for total JAK2 and total Akt.
-
Quantify band intensities using densitometry software (e.g., ImageJ). The result is expressed as the ratio of phosphorylated protein to total protein.
-
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for recording α7 nAChR-mediated currents.
-
Preparation:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.3 with NaOH.
-
Internal Solution (in mM): 140 CsCl (or KCl), 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with CsOH.
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Recording:
-
Plate cells on glass coverslips suitable for microscopy.
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette.
-
Apply gentle positive pressure. Once the pipette touches the cell, release the pressure to form a high-resistance (>1 GΩ) "giga-seal".
-
Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the "whole-cell" configuration.
-
Clamp the cell's membrane potential at a holding potential of -60 mV.
-
-
Agonist Application:
-
Use a computer-controlled, multi-barrel fast-step perfusion system positioned close to the recorded cell.
-
Fill one barrel with external solution (control) and other barrels with varying concentrations of this compound.
-
To overcome desensitization, the external solution and agonist solutions can be supplemented with a PAM (e.g., 10 µM PNU-120596).
-
Apply a brief (e.g., 1-2 seconds) puff of the agonist solution and record the resulting inward current.
-
Ensure a sufficient wash-out period (e.g., 2-5 minutes) between applications to allow for receptor recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current for each agonist concentration.
-
Alternatively, calculate the net charge by integrating the area under the current trace.
-
Normalize the responses to a maximal acetylcholine concentration.
-
Plot the normalized response versus agonist concentration and fit to a dose-response curve to determine EC₅₀.
-
References
- 1. RIC3 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 2. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 3. α7 nicotinic ACh receptors as a ligand-gated source of Ca2+ ions: the search for a Ca2+ optimum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional characterization of α7 nicotinic acetylcholine and NMDA receptor signaling in SH-SY5Y neuroblastoma cells in an ERK phosphorylation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional expression of human α7 nicotinic acetylcholine receptor in human embryonic kidney 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RIC-3: a nicotinic acetylcholine receptor chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative pharmacology of rat and human α7 nAChR conducted with net charge analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional expression of nicotinic acetylcholine receptors containing rat alpha 7 subunits in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gene - RIC3 [maayanlab.cloud]
- 14. Comparison of neurons derived from mouse P19, rat PC12 and human SH-SY5Y cells in the assessment of chemical- and toxin-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PC-12 Cell Line as a Neuronal Cell Model for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of Nicotinic Acetylcholine Receptors Expressed by Cells of the SH-SY5Y Human Neuroblastoma Clonal Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing TC-1698 weak antagonist activity at β-subunit-containing receptors
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the pharmacological properties of TC-1698, with a specific focus on its weak antagonist activity at β-subunit-containing nicotinic acetylcholine receptors (nAChRs).
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacological profile of this compound?
A1: this compound is predominantly characterized as a selective partial agonist for the α7 subtype of neural nicotinic acetylcholine receptors.[1][2] It has demonstrated neuroprotective effects in preclinical studies and has been utilized as a lead compound for the development of other potent nAChR ligands.[1][2]
Q2: Does this compound exhibit antagonist activity at other nAChR subtypes?
A2: Yes, alongside its agonist activity at α7 nAChRs, this compound has been reported to exhibit antagonist activity at other nAChR subtypes, particularly the α4β2 nAChR.[3] The potency of this antagonism is considered weak in comparison to its potent agonism at α7 receptors.
Q3: Why is it challenging to measure the weak antagonist activity of this compound?
A3: Measuring weak antagonist activity can be challenging due to several factors. The inhibitory effect may be subtle and require sensitive assay conditions to detect. High concentrations of the compound may be needed, which can sometimes lead to off-target effects or issues with solubility. Additionally, the weak antagonism may be partial, meaning it doesn't fully block the receptor even at saturating concentrations.
Q4: What are the potential therapeutic implications of a compound with mixed agonist/antagonist profiles like this compound?
A4: Compounds with mixed pharmacology can offer unique therapeutic potential. For instance, agonizing one receptor subtype while antagonizing another could provide a more targeted therapeutic effect with a potentially better side-effect profile. The antidepressant-like effects observed in preclinical studies with compounds structurally related to this compound highlight the therapeutic potential of modulating α4β2 nAChRs.[3]
Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of this compound's weak antagonist activity.
Issue 1: High Variability in Functional Assay Results
-
Possible Cause: Inconsistent cell health or receptor expression levels.
-
Troubleshooting Tip: Ensure consistent cell culture conditions, including passage number and seeding density. Regularly perform cell viability assays.
-
-
Possible Cause: Instability of this compound or the agonist used.
-
Troubleshooting Tip: Prepare fresh solutions of this compound and the agonist for each experiment. Verify the stability of the compounds under your experimental conditions (e.g., temperature, buffer composition).
-
-
Possible Cause: Pipetting errors, especially with small volumes for dose-response curves.
-
Troubleshooting Tip: Use calibrated pipettes and consider using automated liquid handlers for improved precision.
-
Issue 2: No Observable Antagonist Effect
-
Possible Cause: The concentration range of this compound is too low.
-
Troubleshooting Tip: Given its characterization as a "weak" antagonist, higher concentrations may be required to observe an effect. Extend the upper range of your dose-response curve.
-
-
Possible Cause: The agonist concentration is too high.
-
Troubleshooting Tip: Use an agonist concentration that elicits a submaximal response (e.g., EC50 or EC80) to increase the sensitivity of the assay to antagonism.
-
-
Possible Cause: The cell line or preparation does not express the target β-subunit-containing nAChR subtype at sufficient levels.
-
Troubleshooting Tip: Verify receptor expression using techniques like RT-PCR, Western blot, or radioligand binding with subtype-selective ligands.
-
Issue 3: Apparent Agonist Activity in an Antagonist Assay
-
Possible Cause: this compound is a partial agonist at the tested receptor subtype.
-
Troubleshooting Tip: A partial agonist can elicit a response on its own but will act as an antagonist in the presence of a full agonist. To confirm, test this compound alone in the functional assay.
-
-
Possible Cause: Off-target effects at higher concentrations.
-
Troubleshooting Tip: Use a cell line that does not express the target receptor as a negative control to identify non-specific effects.
-
Data Presentation
The following tables summarize the known pharmacological data for this compound and provide a comparison with a well-characterized antagonist for context.
Table 1: Pharmacological Profile of this compound
| Receptor Subtype | Activity | Ki (nM) | IC50 / EC50 (µM) | Reference |
| α7 nAChR | Agonist | Data not available | 0.46 (human) | [1] |
| α4β2 nAChR | Antagonist | Data not available | Data not available | [3] |
| α3β4 nAChR | Weak to no activity | Data not available | Data not available | [3] |
Table 2: Comparative Antagonist Potency at α4β2 nAChR
| Compound | Activity | Ki (nM) | IC50 (µM) |
| Dihydro-β-erythroidine (DHβE) | Competitive Antagonist | ~1 | ~0.1-1 |
| This compound | Antagonist | Data not available | Data not available |
This table provides context for the potency of a known α4β2 nAChR antagonist. The lack of specific values for this compound highlights the "weak" nature of its antagonist activity in comparison.
Experimental Protocols
Protocol: Determining the IC50 of this compound as a Functional Antagonist at β-subunit-containing nAChRs using a Calcium Flux Assay
This protocol outlines a method to quantify the inhibitory potency of this compound on agonist-induced calcium influx in a cell line stably expressing a β-subunit-containing nAChR subtype (e.g., α4β2).
Materials:
-
Cell line stably expressing the nAChR subtype of interest (e.g., SH-EP1-hα4β2)
-
Cell culture medium and supplements
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (if required for the chosen cell line)
-
This compound
-
Subtype-selective nAChR agonist (e.g., nicotine or acetylcholine)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Methodology:
-
Cell Plating: Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye, Pluronic F-127, and probenecid (if necessary) in assay buffer.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate for 1 hour at 37°C.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of this compound in assay buffer to create a range of concentrations to be tested.
-
Prepare the agonist solution at a concentration that will yield an EC80 response after addition to the wells.
-
-
Antagonist Incubation:
-
Wash the cells to remove excess dye.
-
Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a baseline fluorescence reading.
-
Use the instrument's injector to add the agonist solution to the wells.
-
Continue recording the fluorescence to measure the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to control wells (agonist alone and vehicle control).
-
Plot the normalized response as a function of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway of β2-Subunit-Containing nAChRs
Caption: Antagonism of presynaptic α4β2 nAChRs by this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for a functional antagonist assay.
Troubleshooting Logic for Weak Antagonist Activity
Caption: Troubleshooting decision tree for weak antagonist effects.
References
Validation & Comparative
A Comparative Guide to α7 Nicotinic Acetylcholine Receptor Agonists: TC-1698 vs. PNU-282987
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent selective agonists for the α7 nicotinic acetylcholine receptor (nAChR), TC-1698 and PNU-282987. The α7 nAChR is a crucial therapeutic target for a range of neurological and inflammatory disorders, making the selection of an appropriate agonist a critical decision in research and development. This document summarizes key experimental data on their binding affinity, potency, and functional effects, supported by detailed experimental protocols and visual diagrams of relevant signaling pathways.
Quantitative Performance Comparison
The following tables summarize the key quantitative parameters for this compound and PNU-282987, providing a direct comparison of their performance in activating the α7 nAChR.
| Compound | Binding Affinity (Ki) | Receptor/Tissue |
| This compound | 11 nM | Rat hippocampal membranes ([3H]MLA binding)[1] |
| PNU-282987 | 27 nM | Rat brain homogenates ([3H]MLA binding)[1][2] |
| 26 nM | - |
Table 1: Binding Affinity of this compound and PNU-282987 for the α7 nAChR.
| Compound | Potency (EC50) | Species/Receptor |
| This compound | 0.16 µM | Monkey α7 nAChR[3] |
| 0.46 µM | Human α7 nAChR[3] | |
| PNU-282987 | 154 nM (0.154 µM) | α7 nAChR[2] |
| 33 nM (TC-5619, a related compound) | α7 nAChR[1] |
Table 2: Potency of this compound and PNU-282987 in Activating the α7 nAChR.
Signaling Pathways and Experimental Workflows
Activation of the α7 nAChR by agonists like this compound and PNU-282987 triggers a cascade of intracellular signaling events. A key pathway involves the influx of calcium ions, which can subsequently activate various downstream kinases and transcription factors.[4][5] The diagrams below illustrate the primary signaling pathway and a typical experimental workflow for evaluating these agonists.
α7 nAChR Signaling Pathway. This diagram illustrates the downstream signaling cascade initiated by the binding of an agonist to the α7 nicotinic acetylcholine receptor.
Experimental Workflow. A generalized workflow for the characterization of α7 nAChR agonists.
Detailed Experimental Protocols
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for the α7 nAChR.
-
Tissue/Cell Preparation: Membranes are prepared from rat hippocampus or from cell lines engineered to express the α7 nAChR (e.g., HEK cells).[1]
-
Radioligand: [³H]Methyllycaconitine ([³H]MLA), a selective antagonist for the α7 nAChR, is commonly used.
-
Procedure: The prepared membranes are incubated with a fixed concentration of [³H]MLA and varying concentrations of the test compound (this compound or PNU-282987).
-
Detection: Following incubation, the bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Analysis: The data are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki is then determined using the Cheng-Prusoff equation.
Electrophysiology (Whole-Cell Patch Clamp)
This technique measures the ion channel function of the α7 nAChR upon agonist binding.
-
Cell Preparation: Cultured neurons (e.g., rat hippocampal neurons) or oocytes expressing the α7 nAChR are used.[1][6]
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane (gigaseal). The membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).
-
Agonist Application: this compound or PNU-282987 is applied to the cell via a perfusion system.
-
Measurement: The resulting inward currents, indicative of cation influx through the opened α7 nAChR channels, are recorded. The rapid desensitization of the receptor is also observed.[6]
-
Analysis: The magnitude of the current at different agonist concentrations is measured to determine the EC50 and the maximum response (Imax).
Calcium Imaging
This method visualizes the increase in intracellular calcium concentration following α7 nAChR activation.
-
Cell Preparation: Cells endogenously or exogenously expressing α7 nAChRs (e.g., PC12 cells) are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[7]
-
Agonist Stimulation: The cells are stimulated with this compound or PNU-282987.
-
Imaging: Changes in fluorescence intensity, which correlate with changes in intracellular calcium levels, are monitored using fluorescence microscopy.
-
Analysis: The increase in fluorescence intensity is quantified to assess the agonist-induced calcium influx. The EC50 for the calcium response can be determined.
Functional Effects and Selectivity
This compound:
-
Demonstrates high selectivity for the α7 nAChR, with no or very low affinity for other tested receptors at a concentration of 10 μM.[1]
-
Exerts neuroprotective effects through the activation of the JAK2/PI3K signaling pathway.[1][8] These neuroprotective effects can be neutralized by the activation of angiotensin II receptors.[1][8]
PNU-282987:
-
Shows high selectivity for the α7 nAChR. It is reported to be inactive against a panel of 32 other receptors at 1 μM, with the exception of the 5-HT3 receptor, for which it has a Ki of 930 nM.
-
Evokes whole-cell currents in cultured rat hippocampal neurons that are sensitive to the selective α7 nAChR antagonist MLA.[1]
-
Systemic administration has been shown to improve sensory gating deficits in animal models.[1]
-
Activation of α7 nAChR by PNU-282987 can lead to the phosphorylation of ERK1/2, a downstream signaling molecule involved in cellular processes like proliferation and differentiation.[9]
Summary and Conclusion
Both this compound and PNU-282987 are potent and selective agonists of the α7 nAChR. This compound exhibits a slightly higher binding affinity in the cited studies. In terms of potency, the available data suggests that PNU-282987 may have a lower EC50, indicating higher potency, although direct comparative studies under identical conditions are limited.
The choice between this compound and PNU-282987 will depend on the specific research question and experimental model. For studies focused on neuroprotection and the JAK2/PI3K pathway, this compound has been well-characterized. For investigations into sensory gating and ERK signaling, PNU-282987 has a strong literature precedent. Researchers should consider the subtle differences in their pharmacological profiles and the specific context of their experimental design when selecting an agonist.
References
- 1. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease [frontiersin.org]
- 7. Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The neuroprotective effect of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (this compound), a novel alpha7 ligand, is prevented through angiotensin II activation of a tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TC-1698 and Nicotine for Neuroprotection in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective properties of the selective α7 nicotinic acetylcholine receptor (nAChR) agonist, TC-1698, and the broader-acting nAChR agonist, nicotine. The comparison focuses on their mechanisms of action, supported by experimental data, to inform preclinical research and drug development in the context of neurodegenerative diseases.
Core Findings: Shared Mechanisms and a Selective Approach
Both this compound and nicotine have demonstrated neuroprotective effects in various preclinical models of neurodegeneration. A key convergence in their mechanisms is the activation of the α7 nicotinic acetylcholine receptor, which triggers downstream signaling cascades crucial for neuronal survival. Notably, the Janus kinase 2 (JAK2)/phosphatidylinositol-3-kinase (PI-3-K)/Akt pathway has been identified as a central mediator of the neuroprotective effects of both compounds against insults such as β-amyloid (Aβ)-induced toxicity.[1]
While nicotine's neuroprotective actions are well-documented and involve multiple nAChR subtypes and anti-inflammatory pathways, this compound offers a more selective approach by specifically targeting the α7 nAChR.[1][2] This selectivity may present a more favorable profile for therapeutic development, potentially minimizing off-target effects associated with broader nAChR activation.
Quantitative Comparison of Neuroprotective Efficacy
Direct quantitative comparisons of this compound and nicotine in the same experimental settings are limited in the publicly available literature. However, studies on their individual effects against Aβ-induced toxicity in PC12 cells, a common model for neuronal studies, provide insights into their neuroprotective potential. The following table summarizes key findings from separate studies, highlighting the concentrations at which neuroprotective effects were observed.
| Compound | Model System | Insult | Key Finding | Effective Concentration | Reference |
| This compound | PC12 Cells | β-amyloid (1-42) | Prevents Aβ-induced cleavage of PARP | Not explicitly stated in abstract | [1] |
| Nicotine | PC12 Cells | β-amyloid (1-42) | Prevents Aβ-induced apoptosis | 10 µM | [1] |
| Nicotine | Differentiated PC12 Cells | β-amyloid (25-35) | Rescued decreased cell viability | 10 µM |
Note: The absence of head-to-head comparative studies necessitates caution in directly comparing the potency of this compound and nicotine from this data.
Signaling Pathways in Neuroprotection
The primary neuroprotective signaling pathway activated by both this compound and nicotine through the α7 nAChR is the JAK2/PI-3K/Akt cascade. Activation of this pathway promotes cell survival and inhibits apoptosis.
Experimental Protocols
Detailed methodologies for assessing the neuroprotective effects of this compound and nicotine often involve neuronal cell culture models and assays to measure cell viability and apoptosis.
Neuroprotection Assay in PC12 Cells Against β-Amyloid Toxicity
This protocol outlines a general workflow for evaluating the neuroprotective effects of this compound or nicotine against Aβ-induced cytotoxicity in PC12 cells.
1. Cell Culture and Differentiation:
-
PC12 cells are cultured in appropriate media (e.g., RPMI 1640 supplemented with horse and fetal bovine serum).
-
For differentiation into a neuronal phenotype, cells are often treated with Nerve Growth Factor (NGF) for several days.
2. Compound Treatment:
-
Differentiated PC12 cells are pre-treated with varying concentrations of this compound or nicotine for a specified period (e.g., 1-2 hours).
3. Induction of Neurotoxicity:
-
Following pre-treatment, cells are exposed to a neurotoxic concentration of β-amyloid peptide (e.g., Aβ1-42 or Aβ25-35) for 24-48 hours.
4. Assessment of Neuroprotection:
-
Cell Viability (MTT Assay): The metabolic activity of the cells, which correlates with viability, is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. A reduction in the conversion of MTT to formazan indicates decreased cell viability.
-
Apoptosis Markers:
-
Caspase-3 Activity: The activity of caspase-3, a key executioner caspase in apoptosis, is measured using a fluorometric or colorimetric assay.
-
PARP Cleavage: The cleavage of poly(ADP-ribose) polymerase (PARP) by caspase-3 is a hallmark of apoptosis. This is typically assessed by Western blotting, where the appearance of a cleaved PARP fragment indicates apoptotic activity.[1]
-
Conclusion
Both this compound and nicotine demonstrate neuroprotective properties through the activation of the α7 nAChR and the subsequent engagement of the JAK2/PI-3K/Akt survival pathway. This compound's selectivity for the α7 nAChR may offer a more targeted therapeutic strategy with a potentially improved side-effect profile compared to the broader-acting nicotine. Further head-to-head studies are warranted to provide a direct quantitative comparison of their neuroprotective efficacy and to fully elucidate their therapeutic potential in the context of neurodegenerative diseases.
References
TC-1698: A Comparative Analysis of its Nicotinic Receptor Subtype Selectivity
For Immediate Release
This guide provides a detailed comparison of the selectivity profile of TC-1698, a well-characterized agonist of the α7 nicotinic acetylcholine receptor (nAChR), against other nAChR subtypes. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in their research endeavors.
Selectivity Profile of this compound: A Quantitative Overview
This compound exhibits a distinct selectivity profile, demonstrating potent agonism at the α7 nAChR subtype, with notable antagonist and partial agonist activities at other subtypes. The following table summarizes the available quantitative data on the interaction of this compound with various nAChR subtypes.
| Receptor Subtype | Species | Assay Type | Parameter | Value (µM) | Activity | Citation |
| α7 | Human | Electrophysiology | EC50 | 0.46 | Agonist | [1] |
| α7 | Monkey | Electrophysiology | EC50 | 0.16 | Agonist | [1] |
| α4β2 | Not Specified | Functional Assay | IC50 | 0.3 | Antagonist | |
| Muscle-type | Not Specified | Electrophysiology | EC50 | 20 | Partial Agonist |
Experimental Methodologies
The determination of the selectivity profile of a compound like this compound relies on robust and validated experimental protocols. The two primary methods employed are radioligand binding assays and electrophysiological functional assays.
Radioligand Binding Assays
These assays are crucial for determining the binding affinity (Ki) of a compound to a specific receptor. The general principle involves a competitive binding experiment where the test compound (this compound) competes with a radiolabeled ligand, known to bind with high affinity and selectivity to the target receptor subtype.
Key Steps:
-
Membrane Preparation: Cell membranes are isolated from cell lines engineered to express a specific nAChR subtype (e.g., α4β2 or α7).
-
Competitive Binding: The prepared membranes are incubated with a constant concentration of a subtype-selective radioligand (e.g., [3H]epibatidine for α4β2 receptors) and a range of concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is a cornerstone for characterizing the functional activity of a compound at ion channels, including nAChRs. It allows for the measurement of ion flow through the receptor channel in response to the application of a ligand.
Key Steps:
-
Heterologous Expression: Xenopus laevis oocytes are injected with cRNA encoding the specific nAChR subunits of interest. The oocytes are then incubated for several days to allow for the expression and assembly of functional receptors on the cell membrane.
-
Voltage Clamping: The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, while the other injects current to maintain, or "clamp," the membrane potential at a predetermined holding value (e.g., -70 mV).
-
Compound Application: The test compound is applied to the oocyte via a perfusion system.
-
Current Measurement and Analysis:
-
Agonist Activity: The inward current generated by the opening of the nAChR channels upon application of the test compound is measured. A concentration-response curve is generated to determine the EC50 (the concentration that elicits a half-maximal response).
-
Antagonist Activity: The ability of the test compound to inhibit the current induced by a known agonist is measured. A concentration-inhibition curve is generated to determine the IC50 (the concentration that inhibits 50% of the agonist-induced response).
-
Visualizing the Molecular Landscape
To better understand the context of this compound's activity, the following diagrams illustrate the downstream signaling pathways of its primary target, the α7 nAChR, and the general experimental workflow for determining subtype selectivity.
Caption: A typical experimental workflow for determining the selectivity profile of a nicotinic receptor ligand.
Caption: Major signaling pathways activated downstream of the α7 nicotinic acetylcholine receptor.
References
Head-to-Head Comparison of TC-1698 and Other α7 Nicotinic Acetylcholine Receptor Agonists
This guide provides a comprehensive, data-driven comparison of TC-1698 with other selective α7 nicotinic acetylcholine receptor (nAChR) agonists, namely TC-5619 and SEN12333 (WAY-317538). The information is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of the pharmacological profiles and therapeutic potential of these compounds.
Introduction to α7 nAChR Agonists
The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the central nervous system and implicated in various cognitive processes, including learning, memory, and attention. Agonists of the α7 nAChR have emerged as promising therapeutic agents for neurological and psychiatric disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia. This guide focuses on this compound, a selective partial agonist of the α7 nAChR, and compares its performance against other notable α7 agonists.
Comparative Pharmacological Data
The following tables summarize the key quantitative data for this compound, TC-5619, and SEN12333, providing a basis for their comparative evaluation.
Table 1: Binding Affinity for α7 nAChR
| Compound | Receptor Source | Radioligand | Ki (nM) | Citation |
| This compound | Rat Hippocampal Membranes | [3H]MLA | 11 | [1] |
| TC-5619 | Rat Hippocampal Membranes | [3H]MLA | 1 | [2][3] |
| SEN12333 | Rat α7 nAChR expressed in GH4C1 cells | Not Specified | 260 | [4] |
Table 2: Functional Activity at α7 nAChR
| Compound | Assay Type | Cell Line/System | Parameter | Value (µM) | Intrinsic Efficacy (% of ACh) | Citation |
| This compound | Ca2+ influx | Monkey α7 nAChR | EC50 | 0.16 | Partial Agonist | [5] |
| This compound | Ca2+ influx | Human α7 nAChR | EC50 | 0.46 | Partial Agonist | [5] |
| TC-5619 | Not Specified | Not Specified | EC50 | Not Specified | Full Agonist | [2][3] |
| SEN12333 | Ca2+ influx | GH4C1 cells | EC50 | 1.6 | Full Agonist | [4] |
| SEN12333 | Whole-cell patch-clamp | Not Specified | EC50 | 12 | Similar to ACh | [4] |
Table 3: In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Cognitive Domain/Endpoint | Effective Dose | Key Findings | Citation |
| This compound | PC12 cells | Neuroprotection against Aβ1-42 toxicity | Not Specified | Prevents apoptosis via JAK2/PI3K pathway | [6] |
| TC-5619 | Rat | Novel Object Recognition | Not Specified | Long-lasting memory enhancement | [2][3] |
| TC-5619 | Rat | Apomorphine-induced PPI deficit | 0.3 mg/kg s.c. | Reversal of sensory gating deficits | [2] |
| SEN12333 | Rat | Novel Object Recognition | 3 mg/kg i.p. | Improved episodic memory | [4] |
| SEN12333 | Rat | Scopolamine-induced deficit in passive avoidance | Not Specified | Prevention of memory impairment | [4] |
| SEN12333 | Quisqualate-lesioned rats | Neuroprotection | 3 mg/kg/day i.p. | Protection of cholinergic neurons | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-mediated Neuroprotection
The neuroprotective effects of this compound are primarily mediated through the activation of the Janus kinase 2 (JAK2)/phosphatidylinositol 3-kinase (PI3K) signaling cascade.[6]
Experimental Workflow for Screening α7 nAChR Agonists
The identification and characterization of novel α7 nAChR agonists typically follow a multi-step experimental workflow, starting from initial binding assays to in vivo efficacy studies.
Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
-
Objective: To determine the binding affinity of a test compound for the α7 nAChR.
-
Materials:
-
Membrane preparations from cells or tissues expressing α7 nAChRs (e.g., rat hippocampus).
-
Radioligand, typically [3H]MLA (methyllycaconitine), a selective α7 nAChR antagonist.
-
Test compound at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known α7 ligand like nicotine).
-
Assay buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.
-
In a parallel set of tubes, incubate the membranes with the radioligand and the non-specific binding control.
-
Allow the binding to reach equilibrium (e.g., incubate for 1-2 hours at room temperature).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Influx Assay (for EC50 and Efficacy Determination)
-
Objective: To measure the functional activity of a test compound as an agonist at the α7 nAChR.
-
Materials:
-
Cell line stably expressing the α7 nAChR (e.g., GH4C1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compound at various concentrations.
-
Reference agonist (e.g., acetylcholine).
-
A fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the plate in the FLIPR instrument.
-
Add varying concentrations of the test compound to the wells and immediately measure the change in fluorescence intensity over time.
-
The increase in fluorescence corresponds to an influx of calcium through the activated α7 nAChR channels.
-
Generate a dose-response curve by plotting the peak fluorescence response against the concentration of the test compound.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) from the dose-response curve.
-
Determine the intrinsic efficacy by comparing the maximal response of the test compound to that of a full agonist like acetylcholine.
-
Novel Object Recognition (NOR) Task (for Cognitive Enhancement Assessment)
-
Objective: To assess the effect of a test compound on short-term recognition memory in rodents.
-
Apparatus: An open-field arena. A set of two identical objects (familiar) and one novel object.
-
Procedure:
-
Habituation: Allow the animal to explore the empty open-field arena for a set period (e.g., 5-10 minutes) on one or two consecutive days.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore them for a defined period (e.g., 5 minutes). The test compound or vehicle is administered before this phase at a specified time.
-
Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time it spends exploring each object for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate the discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects (DI = (Tnovel - Tfamiliar) / (Tnovel + Tfamiliar)). A higher DI indicates better recognition memory. Compare the DI between the compound-treated group and the vehicle-treated group.
-
Conclusion
This compound, TC-5619, and SEN12333 are all potent and selective agonists of the α7 nAChR with demonstrated pro-cognitive and neuroprotective potential in preclinical models. TC-5619 exhibits the highest binding affinity among the three. While both TC-5619 and SEN12333 are reported as full agonists, this compound is a partial agonist. The neuroprotective mechanism of this compound via the JAK2/PI3K pathway is a notable feature. The choice of a particular agonist for further development will depend on the specific therapeutic indication, desired level of receptor activation, and the overall pharmacokinetic and safety profile. This guide provides a foundational dataset for such comparative evaluations.
References
- 1. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TC-5619: An alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TC-5619: an alpha7 neuronal nicotinic receptor-selective agonist that demonstrates efficacy in animal models of the positive and negative symptoms and cognitive dysfunction of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Procognitive and neuroprotective activity of a novel alpha7 nicotinic acetylcholine receptor agonist for treatment of neurodegenerative and cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of an Alpha7 Nicotinic Receptor Agonist and Stress on Spatial Memory in an Animal Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neuroprotective effect of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (this compound), a novel alpha7 ligand, is prevented through angiotensin II activation of a tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of TC-1698 through Selective α7 Nicotinic Acetylcholine Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the α7 nicotinic acetylcholine receptor (nAChR) partial agonist, TC-1698, and its validation using a selective antagonist. The focus is on providing experimental data and detailed methodologies to facilitate further research and drug development in neurodegenerative and cognitive disorders.
Introduction to this compound
This compound is a potent and selective partial agonist for the α7 subtype of neural nicotinic acetylcholine receptors.[1] It has demonstrated significant neuroprotective effects in preclinical studies.[1] The mechanism underlying these effects involves the activation of the Janus kinase 2 (JAK2)/phosphatidylinositol 3-kinase (PI-3K) signaling cascade, which promotes cell survival.[1] To rigorously validate that the observed effects of this compound are indeed mediated by the α7 nAChR, it is essential to demonstrate that these effects can be blocked by a selective antagonist of this receptor.
The Role of a Selective Antagonist: Methyllycaconitine (MLA)
Methyllycaconitine (MLA) is a potent and highly selective competitive antagonist of the α7 nAChR. It is a valuable pharmacological tool for isolating and confirming the involvement of the α7 nAChR in cellular and physiological responses. By demonstrating that co-administration of MLA with this compound abolishes the latter's effects, a direct causal link between α7 nAChR activation by this compound and the downstream cellular outcomes can be established.
Comparative Data Summary
The following tables summarize the key pharmacological properties of this compound and the selective α7 nAChR antagonist, Methyllycaconitine (MLA). A third table illustrates the expected outcomes of a validation experiment designed to confirm the on-target effect of this compound.
Table 1: Pharmacological Profile of this compound (α7 nAChR Agonist)
| Parameter | Value | Species/System | Reference |
| Agonist Target | α7 nicotinic acetylcholine receptor | Human, Monkey | [2] |
| EC50 (human α7 nAChR) | 0.46 µM | Human | [2] |
| EC50 (monkey α7 nAChR) | 0.16 µM | Monkey | [2] |
| Mechanism of Action | Partial Agonist | - | [1] |
| Downstream Signaling | Activates JAK2/PI-3K pathway | PC12 cells | [1] |
| Primary Effect | Neuroprotection | Preclinical models | [1] |
Table 2: Pharmacological Profile of Methyllycaconitine (MLA) (α7 nAChR Antagonist)
| Parameter | Value | Species/System | Reference |
| Antagonist Target | α7 nicotinic acetylcholine receptor | Human, Rat | |
| Antagonist Type | Competitive | - | |
| IC50 (vs. Acetylcholine) | ~2 nM | Human α7 nAChRs | |
| Effect on Agonist-Induced Response | Inhibition | Electrophysiological and cellular assays |
Table 3: Expected Outcomes of this compound Validation with MLA
| Experimental Condition | Measured Response (e.g., Cell Viability, p-JAK2 levels) | Expected Outcome |
| Vehicle Control | Baseline | No change from baseline |
| Neurotoxin (e.g., Aβ1-42) | Decreased | Significant decrease in cell viability/p-JAK2 |
| This compound + Neurotoxin | Increased (compared to neurotoxin alone) | Significant neuroprotection |
| This compound + MLA + Neurotoxin | Decreased (similar to neurotoxin alone) | Blockade of this compound's neuroprotective effect |
| MLA alone + Neurotoxin | Decreased | No significant difference from neurotoxin alone |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound-mediated Neuroprotection
The binding of this compound to the α7 nAChR initiates a signaling cascade that is crucial for its neuroprotective effects. This pathway involves the recruitment and phosphorylation of JAK2, which then activates the PI-3K/Akt pathway, ultimately leading to the inhibition of apoptotic processes and promotion of cell survival. The selective antagonist, MLA, prevents the initial step of this cascade by blocking this compound from binding to the receptor.
Caption: this compound signaling pathway leading to neuroprotection and its blockade by MLA.
Proposed Experimental Workflow for Validation
The following workflow outlines a typical experiment to validate the α7 nAChR-mediated effects of this compound using MLA in a cell-based neuroprotection assay.
Caption: Workflow for validating this compound's neuroprotective effect with MLA.
Experimental Protocols
Proposed In Vitro Neuroprotection Assay in PC12 Cells
This protocol describes a representative method to validate the α7 nAChR-mediated neuroprotective effect of this compound against amyloid-beta (Aβ1-42)-induced toxicity in PC12 cells, using MLA as a selective antagonist.
1. Cell Culture and Plating:
- Culture PC12 cells in RPMI 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Seed cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
2. Compound Preparation:
- Prepare stock solutions of this compound and MLA in sterile, distilled water or a suitable solvent.
- Prepare a stock solution of Aβ1-42 peptide by reconstituting in sterile, distilled water to a concentration of 1 mM and aggregate by incubating at 37°C for 24-48 hours before use.
3. Treatment:
- Group A (Vehicle Control): Add cell culture medium.
- Group B (Neurotoxin): Add Aβ1-42 to a final concentration of 20 µM.
- Group C (this compound + Neurotoxin): Add this compound to a final concentration of 1 µM, followed by Aβ1-42 (20 µM).
- Group D (MLA + this compound + Neurotoxin): Pre-incubate cells with MLA (100 nM) for 30 minutes. Then, add this compound (1 µM) followed by Aβ1-42 (20 µM).
- Group E (MLA + Neurotoxin): Pre-incubate cells with MLA (100 nM) for 30 minutes, followed by Aβ1-42 (20 µM).
- Incubate all plates for 24 to 48 hours at 37°C.
4. Assessment of Cell Viability (MTT Assay):
- Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Express cell viability as a percentage of the vehicle-treated control group.
5. Western Blot for Phospho-JAK2 (Optional Mechanistic Validation):
- For mechanistic validation, cells can be treated as above for a shorter duration (e.g., 15-30 minutes).
- Lyse the cells and collect protein extracts.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against phospho-JAK2 and total JAK2.
- Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
- Quantify band intensities to determine the ratio of phosphorylated JAK2 to total JAK2.
This comprehensive guide provides the necessary information for researchers to understand and replicate experiments aimed at validating the on-target effects of this compound. The provided protocols and diagrams serve as a foundation for designing and interpreting studies in the field of α7 nAChR pharmacology.
References
Cross-Study Validation of TC-1698's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of TC-1698, a selective α7 nicotinic acetylcholine receptor (nAChR) partial agonist, with other neuroprotective agents. The data presented is collated from multiple preclinical studies to offer a cross-study validation of its potential therapeutic efficacy. This document summarizes quantitative data, details experimental methodologies, and visualizes the complex signaling pathways involved.
Executive Summary
This compound has demonstrated significant neuroprotective properties in preclinical models, primarily attributed to its agonistic activity at the α7 nAChR. This activity triggers downstream signaling cascades, notably the JAK2/PI-3K pathway, which are crucial for neuronal survival. This guide compares this compound against other α7 nAChR agonists (GTS-21 and PNU-282987), an acetylcholinesterase inhibitor with neuroprotective actions (Donepezil), and an NMDA receptor antagonist (Memantine). The comparative analysis highlights the distinct and overlapping mechanisms through which these compounds confer neuroprotection, particularly in the context of amyloid-beta (Aβ)-induced neurotoxicity, a key pathological hallmark of Alzheimer's disease.
Comparative Data on Neuroprotective Efficacy
The following tables summarize quantitative data from various studies, showcasing the neuroprotective effects of this compound and its comparators. It is important to note that these are cross-study comparisons, and experimental conditions may vary.
Table 1: Neuroprotection against Amyloid-β Induced Toxicity in PC12 Cells
| Compound | Concentration | Aβ Species | Assay | Endpoint | Result | Reference |
| This compound | Not Specified | Aβ (1-42) | Western Blot | Cleavage of PARP | Neuroprotection observed | [1] |
| Donepezil | 5-50 µmol/L | Aβ (25-35) | MTT Assay | Cell Viability | Increased cell viability from 57.35% to 87.35% | [2] |
| Donepezil | 5-50 µmol/L | Aβ (25-35) | LDH Assay | LDH Release | Decreased LDH release from 164.57% to 138.25% of control | [2] |
| Donepezil | 0.1, 1, 10 µmol·L−1 | Aβ | LDH Assay | LDH Efflux | Attenuated mean LDH efflux by 9.4%, 17.4%, and 22.5% respectively | [3] |
Table 2: Neuroprotection in Primary Neuronal Cultures
| Compound | Concentration | Neurotoxic Insult | Assay | Endpoint | Result | Reference |
| Memantine | 1-10 μM | Aβ1-42 (3 μM) | LDH Release, Calcein AM/PI Staining | Neuronal Death | Prevented Aβ-induced neuronal death | [4] |
| Memantine | 50 μM | Aβ1–42 (2 μM) | Hoechst and Propidium Iodide Staining | Cell Viability | Increased number of viable cells | [5] |
| Donepezil | Not Specified | Aβ42 | Not Specified | Neuronal Viability | Dose-dependent increase in neuronal viability | [6] |
| PNU-282987 | Not Specified | Aβ oligomers | Flow Cytometry | Apoptosis | Attenuated Aβ-induced apoptosis |
Table 3: Anti-Inflammatory Effects in Microglia
| Compound | Concentration | Stimulus | Cell Type | Endpoint | Result | Reference |
| GTS-21 | Not Specified | LPS | BV2 microglia | iNOS and pro-inflammatory cytokine expression | Inhibition of expression | [7][8][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
Cell Culture and Aβ-Induced Toxicity in PC12 Cells (for this compound and Donepezil)
-
Cell Line: PC12 rat pheochromocytoma cells.
-
Culture Medium: RPMI 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Aβ Preparation: Aβ peptides (Aβ1-42 or Aβ25-35) are dissolved in sterile, deionized water and aged at 37°C for a specified period (e.g., 24-72 hours) to induce fibril formation.
-
Treatment: PC12 cells are seeded in appropriate culture plates. After adherence, the cells are pre-treated with the neuroprotective compound (e.g., this compound or Donepezil) for a specified duration (e.g., 1-2 hours) before the addition of aggregated Aβ. The cells are then incubated for a further 24-48 hours.
-
Assessment of Neuroprotection:
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the culture medium. After incubation, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is read at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium is measured using a commercially available kit according to the manufacturer's instructions. Increased LDH activity in the medium is indicative of cell lysis and death.
-
Western Blot for PARP Cleavage: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody specific for cleaved Poly (ADP-ribose) polymerase (PARP). An appropriate secondary antibody conjugated to horseradish peroxidase is used for detection via chemiluminescence. A decrease in the cleaved PARP band indicates reduced apoptosis.[1]
-
Primary Neuronal Culture and Neuroprotection Assays (for Memantine and PNU-282987)
-
Cell Source: Primary cortical or hippocampal neurons are typically isolated from embryonic day 18 (E18) rat or mouse brains.
-
Culture Conditions: Neurons are plated on poly-D-lysine coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
Treatment: Similar to PC12 cell experiments, neurons are pre-treated with the test compound (e.g., Memantine or PNU-282987) before exposure to aggregated Aβ.
-
Assessment of Neuroprotection:
-
Immunofluorescence Staining: Cells are fixed and stained with neuronal markers (e.g., NeuN or MAP2) and apoptosis markers (e.g., TUNEL stain for DNA fragmentation or antibodies against activated caspase-3). Cell viability can be assessed using live/dead staining reagents like Calcein AM (stains live cells green) and Propidium Iodide (stains dead cells red).
-
Flow Cytometry for Apoptosis: Cells are harvested and stained with Annexin V and propidium iodide. The percentage of apoptotic and necrotic cells is then quantified using a flow cytometer.
-
Anti-inflammatory Assay in BV2 Microglia (for GTS-21)
-
Cell Line: BV2 immortalized murine microglial cells.
-
Culture Medium: DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Treatment: BV2 cells are pre-treated with GTS-21 for 1 hour before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Assessment of Anti-inflammatory Effects:
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant are quantified using enzyme-linked immunosorbent assays (ELISAs).
-
Western Blot/RT-PCR: The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western blotting or reverse transcription-polymerase chain reaction (RT-PCR).
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and the comparator compounds are mediated by distinct and overlapping signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: this compound Signaling Pathway.
Caption: Signaling Pathways of Comparator Neuroprotective Agents.
Discussion and Conclusion
This comparative guide illustrates that this compound exerts its neuroprotective effects through a well-defined signaling pathway initiated by the activation of the α7 nAChR. This mechanism is shared with other α7 agonists like GTS-21 and PNU-282987, which also engage pathways crucial for neuronal survival and anti-inflammatory responses.
In comparison, Donepezil, while also interacting with the cholinergic system, primarily acts by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels. However, studies suggest it also has direct neuroprotective effects that may involve the PI3K/Akt pathway, similar to the α7 agonists. Memantine offers neuroprotection through a distinct mechanism by blocking NMDA receptor-mediated excitotoxicity, a pathway that can be exacerbated by Aβ.
The convergence of this compound, other α7 agonists, and Donepezil on the PI3K/Akt signaling cascade suggests that this pathway is a critical node for cholinergic-mediated neuroprotection. The ability of this compound to specifically target the α7 nAChR and activate this pro-survival pathway provides a strong rationale for its further investigation as a therapeutic agent for neurodegenerative diseases characterized by Aβ pathology.
The cross-study validation presented here, while subject to the inherent limitations of comparing data from different experimental setups, provides a robust indication of the neuroprotective potential of this compound. Further head-to-head comparative studies are warranted to definitively establish its efficacy relative to other neuroprotective strategies.
References
- 1. The neuroprotective effect of 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (this compound), a novel alpha7 ligand, is prevented through angiotensin II activation of a tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. Frontiers | Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 [frontiersin.org]
- 6. Neuroprotective effects of donepezil against Aβ42-induced neuronal toxicity are mediated through not only enhancing PP2A activity but also regulating GSK-3β and nAChRs activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory and Neuroprotective Mechanisms of GTS-21, an α7 Nicotinic Acetylcholine Receptor Agonist, in Neuroinflammation and Parkinson's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TC-1698 and Its Second-Generation Derivatives in Targeting the α7 Nicotinic Acetylcholine Receptor
For Immediate Publication
WINSTON-SALEM, NC – A comprehensive analysis of the pioneering α7 nicotinic acetylcholine receptor (nAChR) agonist, TC-1698, and its second-generation derivatives reveals significant strides in the development of potent and selective therapeutic candidates. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of neuropharmacology.
This compound, a selective agonist of the α7 nAChR, has been a pivotal compound in the exploration of treatments for cognitive deficits in neurological disorders like Alzheimer's disease and schizophrenia.[1] Its neuroprotective effects are primarily mediated through the activation of the JAK2/PI-3K signaling cascade.[2] Building upon the foundational structure of this compound, subsequent research has led to the synthesis of second-generation derivatives with modified azabicyclo- frameworks, aiming for enhanced potency and selectivity. This analysis focuses on two prominent derivatives: 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane and 2-(Pyridin-3-yl)-1-azabicyclo[3.2.1]octane.
Performance Comparison
The following table summarizes the key quantitative data for this compound and its second-generation derivatives, highlighting their binding affinities for the α7 nAChR.
| Compound | Structure | Receptor Target | Performance Metric (Ki) | Reference |
| This compound | 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane | α7 nAChR | 11 nM | [1] |
| Second-Gen Derivative 1 | 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane | α7 nAChR | ≤ 110 nM | [2][3][4] |
| Second-Gen Derivative 2 | 2-(Pyridin-3-yl)-1-azabicyclo[3.2.1]octane | α7 nAChR | ≤ 110 nM | [2][3][4] |
Note: A lower Ki value indicates a higher binding affinity.
Signaling Pathway and Experimental Workflow
The interaction of this compound and its derivatives with the α7 nAChR initiates a downstream signaling cascade crucial for its neuroprotective effects. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating these compounds.
Experimental Protocols
Radioligand Binding Assay for α7 nAChR
This protocol is utilized to determine the binding affinity (Ki) of test compounds for the α7 nAChR.
1. Membrane Preparation:
-
Homogenize rat brain tissue (e.g., hippocampus or cortex) in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a radioligand specific for the α7 nAChR (e.g., [³H]methyllycaconitine or [¹²⁵I]α-bungarotoxin), and varying concentrations of the test compound (this compound or its derivatives).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known α7 nAChR ligand (e.g., nicotine or unlabeled α-bungarotoxin).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
This electrophysiological technique is used to measure the functional activity (e.g., agonist or antagonist properties and potency) of the compounds at the α7 nAChR.
1. Oocyte Preparation and RNA Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject the oocytes with cRNA encoding the human α7 nAChR subunit.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., Ringer's solution).
-
Impale the oocyte with two microelectrodes filled with 3M KCl, one for voltage clamping and the other for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.
3. Compound Application and Data Acquisition:
-
Apply acetylcholine (ACh) or a known α7 nAChR agonist to the oocyte to elicit a baseline current response.
-
After a washout period, apply varying concentrations of the test compound (this compound or its derivatives) to the oocyte and record the resulting current.
-
To test for antagonist activity, co-apply the test compound with a fixed concentration of ACh.
-
Record the peak current amplitude for each application.
4. Data Analysis:
-
For agonists, plot the normalized current response as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and the maximum efficacy (Emax).
-
For antagonists, plot the inhibition of the ACh-evoked current as a function of the compound concentration to determine the IC50 (concentration for 50% inhibition).
Conclusion
The development of second-generation derivatives of this compound represents a significant advancement in the quest for more effective α7 nAChR-targeted therapeutics. While this compound remains a potent and valuable research tool, its derivatives, such as 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane and 2-(Pyridin-3-yl)-1-azabicyclo[3.2.1]octane, demonstrate comparable high-affinity binding to the α7 nAChR. Further detailed functional analysis and in vivo studies are warranted to fully elucidate their therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of these and future α7 nAChR modulators.
References
- 1. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Synthesis of 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane, 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane, and 2-(Pyridin-3-yl)-1-azabicyclo[3.2.1]octane, a Class of Potent Nicotinic Acetylcholine ReceptorâLigands - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
Navigating the Landscape of α7 Nicotinic Acetylcholine Receptor Modulation: A Comparative Guide to Alternatives for TC-1698
For researchers, scientists, and drug development professionals, the selective modulation of the α7 nicotinic acetylcholine receptor (nAChR) presents a promising avenue for therapeutic intervention in a range of neurological and inflammatory disorders. While TC-1698 has been a valuable tool in these investigations, a diverse array of alternative compounds, each with unique pharmacological profiles, offers expanded opportunities for probing α7 nAChR function. This guide provides a comprehensive comparison of key alternatives, detailing their performance with supporting experimental data, outlining relevant experimental protocols, and visualizing the complex interplay of signaling pathways and modulator classifications.
The α7 nAChR, a ligand-gated ion channel with high calcium permeability, plays a crucial role in cognitive processes, inflammation, and neuroprotection.[1][2] Its rapid activation and desensitization kinetics present both challenges and opportunities for therapeutic targeting.[1][2] The landscape of α7 nAChR modulators extends beyond simple agonists to include partial agonists and positive allosteric modulators (PAMs), which offer more nuanced control over receptor activity. This guide will explore representative compounds from each of these classes, providing a framework for selecting the optimal tool for specific research questions.
Comparative Analysis of α7 nAChR Modulators
The selection of an appropriate modulator for studying α7 nAChR function hinges on understanding its specific binding affinity, efficacy, and selectivity. The following tables summarize the quantitative data for prominent alternatives to this compound, categorized by their mechanism of action.
Orthosteric Agonists
Orthosteric agonists bind to the same site as the endogenous ligand, acetylcholine, to activate the receptor.
| Compound | Type | Ki (nM) | EC50 (µM) | Selectivity Profile | Key Features |
| This compound | Agonist | 11 (rat hippocampus)[3] | 0.16 (monkey), 0.46 (human)[4] | Highly selective for α7 nAChR.[3] | Neuroprotective effects via the JAK2/PI3K pathway.[5] |
| PNU-282987 | Agonist | 26[6] | ~0.2 (functional assays) | High selectivity for α7 over other nAChRs; moderate affinity for 5-HT3 receptors (Ki = 930 nM).[1][6] | Brain-penetrant; reverses cognitive deficits in preclinical models.[7] |
| GTS-21 (DMXB-A) | Partial Agonist | 2000 (human α7), 20 (human α4β2)[8] | 5.2 (rat), 11 (human)[9] | Also binds to α4β2 nAChR and antagonizes 5-HT3A receptors (IC50 = 3.1 µM).[8] | Neuroprotective and anti-inflammatory effects; has been investigated in clinical trials.[10][11] |
| AR-R17779 | Full Agonist | N/A | 21 (rat α7 expressed in oocytes)[6] | Selective for α7 nAChR. | Improves learning and memory in animal models.[12] |
Positive Allosteric Modulators (PAMs)
PAMs bind to a site distinct from the agonist binding site, enhancing the receptor's response to an agonist. They are broadly classified into two types based on their effect on receptor desensitization.
| Compound | Type | EC50 (µM) | Key Features |
| NS-1738 | Type I PAM | 3.4 (Xenopus oocytes)[13] | Enhances agonist-evoked peak currents with minimal effect on desensitization.[14] |
| AVL-3288 (CCMI) | Type I PAM | N/A | Has been evaluated in human clinical trials for cognitive effects.[15][16] |
| PNU-120596 | Type II PAM | ~0.2 (in vitro) | Significantly enhances peak currents and slows or eliminates desensitization.[17] Can have in vivo antinociceptive effects.[12] |
| GAT-107 | Ago-PAM | N/A | Acts as both a direct allosteric agonist and a PAM, reducing receptor desensitization.[18][19][20] |
Key Experimental Methodologies
The characterization of these compounds relies on a suite of standardized in vitro and in vivo assays. Below are detailed protocols for three fundamental experimental approaches.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for the α7 nAChR by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound for the α7 nAChR.
Materials:
-
Cell membranes prepared from tissue or cells expressing α7 nAChRs (e.g., rat hippocampus or transfected cell lines).
-
Radioligand: [3H]Methyllycaconitine ([3H]MLA), a selective α7 nAChR antagonist.[14]
-
Test compounds at various concentrations.
-
Non-specific binding control: A high concentration of a known α7 nAChR ligand (e.g., unlabeled MLA or nicotine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [3H]MLA (at a concentration near its Kd), and varying concentrations of the test compound or control.
-
Equilibration: Incubate the mixture at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).[21]
-
Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (the concentration of the compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.[22]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique measures the ion flow through the α7 nAChR in response to agonist application, allowing for the characterization of agonists, partial agonists, and PAMs.
Objective: To measure the electrophysiological response of α7 nAChRs to test compounds.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the human or rat α7 nAChR subunit.
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
Microelectrodes filled with 3 M KCl.
-
Perfusion system for rapid solution exchange.
-
Recording solution (e.g., ND96).
-
Test compounds (agonists and/or PAMs).
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate. Inject the oocytes with the α7 nAChR cRNA and incubate for 2-5 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.[12]
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
Compound Application: Apply the agonist (e.g., acetylcholine or a test compound) via the perfusion system and record the resulting inward current. For studying PAMs, co-apply the PAM with a sub-maximal concentration of an agonist.
-
Data Acquisition and Analysis: Record the peak current amplitude, activation kinetics, and desensitization rate. For agonists, generate concentration-response curves to determine the EC50 and maximal efficacy. For PAMs, quantify the potentiation of the agonist-evoked current.
Novel Object Recognition (NOR) Test
This behavioral assay assesses cognitive function, particularly recognition memory, in rodents and is commonly used to evaluate the pro-cognitive effects of α7 nAChR modulators.
Objective: To evaluate the effect of a test compound on recognition memory in rats or mice.
Materials:
-
Open-field arena.
-
A variety of objects that are of similar size but differ in shape and texture.
-
Video recording and analysis software.
-
Test animals (rats or mice).
Procedure:
-
Habituation: Individually place each animal in the empty open-field arena for a set period (e.g., 5-10 minutes) on consecutive days prior to testing to acclimate them to the environment.[18]
-
Familiarization Phase (T1): Place two identical objects in the arena. Allow the animal to explore the objects for a defined period (e.g., 3-5 minutes).[17] The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within a certain proximity to the object and oriented towards it.
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory). The test compound is typically administered before the familiarization phase.
-
Test Phase (T2): Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object.
-
Data Analysis: Record the time spent exploring the familiar object (Tf) and the novel object (Tn). A discrimination index (DI) is calculated, often as (Tn - Tf) / (Tn + Tf). A positive DI indicates that the animal remembers the familiar object and preferentially explores the novel one. An increase in the DI in the compound-treated group compared to a vehicle-treated control group suggests a pro-cognitive effect.[19]
Visualizing the Mechanisms
To better understand the context in which these compounds operate, the following diagrams illustrate the key signaling pathways, the classification of modulators, and a typical experimental workflow.
α7 nAChR Signaling Pathways
Activation of the α7 nAChR initiates a cascade of intracellular events, primarily driven by calcium influx, which leads to the activation of downstream signaling pathways critical for neuroprotection and synaptic plasticity.
Caption: Downstream signaling of α7 nAChR activation.
Logical Relationships of α7 nAChR Modulators
The various classes of α7 nAChR modulators can be distinguished by their binding sites and their effects on receptor function.
Caption: Classification of α7 nAChR modulators.
Experimental Workflow for Compound Characterization
A systematic approach is essential for the comprehensive evaluation of novel α7 nAChR modulators, progressing from initial in vitro characterization to in vivo assessment of therapeutic potential.
Caption: Workflow for α7 nAChR modulator characterization.
References
- 1. Nicotinic Receptors Containing the α7 Subunit: A Model for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 5. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification by virtual screening and functional characterisation of novel positive and negative allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 10. youtube.com [youtube.com]
- 11. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors [pubmed.ncbi.nlm.nih.gov]
- 12. dot | Graphviz [graphviz.org]
- 13. researchgate.net [researchgate.net]
- 14. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. TEVC Recording - Ecocyte [ecocyte.net]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 20. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 22. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking TC-1698: A Comparative Guide to its Potency as an α7 Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of TC-1698, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, against established α7 agonists such as PNU-282987 and GTS-21. The data presented is collated from various preclinical studies to offer an objective overview of its performance, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Comparative Potency of α7 nAChR Agonists
The potency of a receptor agonist is a critical determinant of its therapeutic potential. This is typically quantified by its half-maximal effective concentration (EC₅₀) and its binding affinity (Kᵢ). The following table summarizes the available quantitative data for this compound and two widely recognized α7 agonists, PNU-282987 and GTS-21. It is important to note that these values are derived from multiple studies and experimental conditions may vary, potentially influencing direct comparisons.
| Compound | Assay Type | Species/Cell Line | Potency Metric | Value |
| This compound | Electrophysiology | Human α7 nAChR expressed in Xenopus oocytes | EC₅₀ | 0.46 µM |
| Electrophysiology | Monkey α7 nAChR expressed in Xenopus oocytes | EC₅₀ | 0.16 µM | |
| Radioligand Binding ([³H]MLA) | Rat hippocampal membranes | Kᵢ | 11 nM | |
| PNU-282987 | Electrophysiology | Rat hippocampal neurons | EC₅₀ | 154 nM |
| Radioligand Binding ([³H]MLA) | Rat brain homogenates | Kᵢ | 27 nM | |
| Radioligand Binding | Human α7 nAChR | Kᵢ | 26 nM | |
| GTS-21 | Electrophysiology | Human α7 nAChRs in Xenopus oocytes | EC₅₀ | 11 µM |
| Electrophysiology | Rat α7 nAChRs in Xenopus oocytes | EC₅₀ | 5.2 µM | |
| Radioligand Binding | Rat brain membranes | Kᵢ | ~1 µM |
Signaling Pathways of α7 Nicotinic Acetylcholine Receptors
Activation of the α7 nAChR by an agonist like this compound initiates a cascade of intracellular signaling events. One of the key pathways involves the recruitment and activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. This pathway is crucial for promoting cell survival and neuroprotection. Additionally, calcium influx through the α7 nAChR channel can stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA), which can modulate synaptic transmission.
α7 nAChR Signaling Cascade
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the potency of α7 nAChR agonists.
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion channel function of the α7 nAChR in response to agonist application.
-
Cell Preparation: Cells stably or transiently expressing the α7 nAChR (e.g., HEK293 cells, Xenopus oocytes) are cultured on glass coverslips.
-
Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with a single cell. A giga-ohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.
-
Data Acquisition: The membrane potential is clamped at a holding potential (typically -70 mV). Agonists are applied to the cell via a perfusion system. The resulting inward currents, carried primarily by Na⁺ and Ca²⁺ ions, are recorded using an amplifier and digitized for analysis.
-
Data Analysis: Concentration-response curves are generated by plotting the peak current amplitude against the agonist concentration. The EC₅₀ value is determined by fitting the data to a sigmoidal function.
Patch Clamp Experimental Workflow
Calcium Imaging Assay
This fluorescence-based assay measures the increase in intracellular calcium concentration following α7 nAChR activation.
-
Cell Preparation: Cells expressing α7 nAChR are plated in a multi-well plate.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The AM ester group allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside the cell.
-
Agonist Application: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the automated addition of the agonist at various concentrations.
-
Data Acquisition: The fluorescence intensity is measured over time. An increase in intracellular calcium upon agonist binding to the α7 nAChR leads to a significant increase in the fluorescence signal.
-
Data Analysis: The peak fluorescence intensity is plotted against the agonist concentration to generate a concentration-response curve and determine the EC₅₀ value.
Radioligand Binding Assay
This assay measures the affinity of a compound for the α7 nAChR by assessing its ability to displace a known radiolabeled ligand.
-
Membrane Preparation: Tissues or cells expressing α7 nAChR are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Assay Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled antagonist with high affinity for the α7 nAChR (e.g., [³H]-methyllycaconitine, [³H]-MLA). This is performed in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, providing a measure of the binding affinity of the test compound.
Safety Operating Guide
Personal protective equipment for handling TC-1698
For Immediate Use by Laboratory and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of TC-1698, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of research outcomes. This compound is intended for research use only.
Personal Protective Equipment (PPE) and Handling
As the toxicological properties of this compound have not been fully investigated, caution is advised. The following personal protective equipment and handling procedures are mandatory to minimize exposure risk.
Summary of Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects skin and personal clothing. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for bulk handling or in case of aerosol generation. | Minimizes inhalation of dust or aerosols. |
Handling Procedures:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Spill Management: In case of a spill, wear appropriate PPE, avoid generating dust, and collect the spilled material with a suitable absorbent. Place in a sealed container for disposal.
Storage and Disposal
Proper storage and disposal are critical for maintaining the stability of this compound and ensuring environmental safety.
Storage Conditions:
| Parameter | Recommendation |
| Temperature | Store at -20°C for long-term storage. |
| Light | Protect from light. |
| Moisture | Store in a dry, well-ventilated place. |
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to dissolve the compound in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Do not empty into drains.
Mechanism of Action and Signaling Pathway
This compound is a selective agonist for the α7 subtype of neural nicotinic acetylcholine receptors (nAChRs). Its neuroprotective effects are mediated through the activation of the Janus kinase 2 (JAK2) and phosphatidylinositol 3-kinase (PI3K) signaling cascade.
Caption: Signaling pathway of this compound.
Experimental Protocols
While specific experimental protocols can vary, the following provides a general framework for in vitro studies investigating the neuroprotective effects of this compound.
Cell Culture and Treatment:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in appropriate culture vessels at a predetermined density.
-
Cell Culture: Maintain cells in a suitable growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in a culture medium to the desired final concentrations.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for a specific duration (e.g., 1-2 hours) before inducing neurotoxicity.
-
Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., amyloid-beta peptide or glutamate) to the cell cultures to induce cell death.
-
Incubation: Co-incubate the cells with the neurotoxic agent and this compound for a defined period (e.g., 24-48 hours).
Assessment of Neuroprotection (Example: MTT Assay):
-
Reagent Preparation: Prepare a stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Cell Treatment: After the incubation period, remove the culture medium and add the MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
This guide is intended to provide essential safety and operational information. Researchers should always consult the most recent Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory guidelines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
